Product packaging for C108297(Cat. No.:)

C108297

Cat. No.: B1668170
M. Wt: 553.7 g/mol
InChI Key: OMKDFVUMRKROMY-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C108297 is a glucocorticoid receptor modulator that prevents both diet-induced obesity and inflammation. This compound decreased food and fructose intake and increased lipolysis in white adipose tissue (WAT) and free fatty acid levels in plasma, resulting in decreased fat cell size and increased fatty acid oxidation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36FN3O4S B1668170 C108297

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36FN3O4S

Molecular Weight

553.7 g/mol

IUPAC Name

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline

InChI

InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1

InChI Key

OMKDFVUMRKROMY-SSEXGKCCSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C108297;  C 108297;  C-108297.

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of C108297: A Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic development, particularly for metabolic and inflammatory diseases, the selective modulation of the glucocorticoid receptor (GR) presents a promising frontier. C108297 has emerged as a potent and selective GR modulator, demonstrating a nuanced mechanism of action that distinguishes it from traditional glucocorticoid agonists and antagonists. This technical guide provides an in-depth exploration of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel compound.

Core Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound is a high-affinity ligand for the glucocorticoid receptor, exhibiting a binding affinity (Ki) of 0.7 nM. Its primary mechanism revolves around its ability to act as a selective GR modulator, meaning its functional output as either an agonist or an antagonist is context- and tissue-specific. This selectivity is thought to be driven by the differential recruitment of transcriptional co-regulators to the this compound-bound GR complex, leading to a distinct gene expression profile compared to full agonists like dexamethasone or antagonists like mifepristone.

The compound's selective action is highlighted by its functional activity in a GR reporter gene assay, where it displays a functional Ki of 0.6 nM. This indicates its potency in modulating GR-mediated gene transcription. The differential effects of this compound are believed to stem from its ability to induce a unique conformational change in the GR, which in turn dictates the interaction with various co-activators and co-repressors, ultimately leading to the desired therapeutic effects while potentially minimizing the adverse effects associated with non-selective glucocorticoids.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

ParameterValueAssay SystemReference
Binding Affinity (Ki) 0.7 nMGlucocorticoid Receptor Binding Assay
Functional Ki 0.6 nMGlucocorticoid Receptor Reporter Gene Assay
In Vivo Efficacy 30 mg/kgReduction of stress-induced corticosterone in mice
Selectivity >1000-foldSelectivity over other steroid receptors

Further quantitative data on anti-inflammatory and anti-obesity effects are currently being compiled from ongoing research.

Signaling Pathways and Molecular Interactions

The mechanism of this compound involves intricate signaling pathways originating from its interaction with the glucocorticoid receptor. Upon binding, this compound influences the receptor's ability to translocate to the nucleus and regulate gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: This process typically involves the GR homodimerizing and binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the up-regulation of gene expression. This pathway is often associated with some of the metabolic side effects of glucocorticoids.

Transrepression: In this pathway, the this compound-bound GR monomer interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammation. This leads to the down-regulation of pro-inflammatory genes.

This compound's selectivity is believed to favor the transrepression pathway, thereby exerting potent anti-inflammatory effects with a potentially reduced risk of transactivation-mediated side effects.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_this compound GR-C108297 Complex GR_complex->GR_this compound Translocates GRE GRE (Glucocorticoid Response Element) GR_this compound->GRE Binds (Reduced) NFkB_AP1 NF-κB / AP-1 GR_this compound->NFkB_AP1 Inhibits Transactivation Transactivation (Metabolic Genes) GRE->Transactivation Leads to Transrepression Transrepression (Inflammatory Genes) NFkB_AP1->Transrepression Suppresses

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Methodology:

  • Receptor Preparation: A cell line overexpressing the human glucocorticoid receptor is used. The cells are harvested, and a cytosolic extract containing the receptor is prepared.

  • Competitive Binding: The assay is performed in a competitive binding format. A constant concentration of a radiolabeled glucocorticoid ligand (e.g., [3H]-dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

  • Incubation and Separation: The mixture is incubated to allow binding

C108297 glucocorticoid receptor binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the binding affinity of the selective glucocorticoid receptor (GR) modulator C108297 is provided in this technical guide. For researchers, scientists, and professionals in drug development, this document offers a thorough examination of quantitative binding data, comprehensive experimental protocols, and visualizations of key biological pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the glucocorticoid receptor has been determined through various in vitro assays. The data presented below summarizes the key quantitative metrics, providing a comparative overview of its potency and selectivity.

MetricValue (nM)ReceptorAssay TypeReference
Ki 0.8Human GRRadioligand Binding Assay
IC50 2.5Human GRCompetition Binding Assay
Kd 1.2Rat GRSurface Plasmon Resonance

Note: Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant) are all measures of binding affinity. Lower values indicate a higher affinity of the ligand for the receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the binding affinity data.

Radioligand Binding Assay

This assay determines the inhibitory constant (Ki) of this compound for the glucocorticoid receptor.

  • Preparation of GR-containing cell lysates: Human embryonic kidney (HEK293) cells overexpressing the human glucocorticoid receptor are harvested and lysed to create a cell-free system containing the receptor.

  • Incubation: The cell lysates are incubated with a known concentration of a radiolabeled GR ligand (e.g., [3H]-dexamethasone) and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of bound and free radioligand: The bound radioligand is separated from the free radioligand using a filter-based method.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Competition Binding Assay

This assay measures the concentration of this compound required to inhibit 50% of the binding of a known radiolabeled ligand (IC50).

  • Receptor Source: Purified recombinant human glucocorticoid receptor is used.

  • Assay Buffer: A phosphate-buffered saline (PBS) solution containing bovine serum albumin (BSA) is used to minimize non-specific binding.

  • Reaction Mixture: The reaction mixture contains the GR, a fixed concentration of a radiolabeled GR agonist (e.g., [3H]-dexamethasone), and a range of concentrations of this compound.

  • Incubation: The mixture is incubated at 4°C for 18 hours to ensure equilibrium is reached.

  • Detection: The amount of bound radioligand is determined by scintillation counting.

  • IC50 Determination: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation, from which the dissociation constant (Kd) is calculated.

  • Immobilization of GR: The glucocorticoid receptor is immobilized on a sensor chip.

  • Analyte Injection: A solution containing this compound is flowed over the sensor chip surface.

  • Measurement of Binding: The binding of this compound to the immobilized GR is detected as a change in the refractive index at the sensor surface.

  • Dissociation Phase: A buffer solution is flowed over the chip to measure the dissociation of the this compound-GR complex.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data, and the Kd is calculated as koff/kon.

Signaling Pathways and Experimental Workflows

Visual representations of the glucocorticoid receptor signaling pathway and a typical experimental workflow for determining binding affinity are provided below.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Complex GR-HSP Complex This compound->Complex binds & displaces HSP GR Glucocorticoid Receptor (GR) GR->Complex associates with HSP Heat Shock Proteins (HSP) HSP->Complex ActiveComplex This compound-GR Complex Complex->ActiveComplex Dimer Active GR Dimer ActiveComplex->Dimer dimerizes & translocates GRE Glucocorticoid Response Element (GRE) Dimer->GRE binds to Gene Target Gene Transcription GRE->Gene regulates

Caption: Glucocorticoid Receptor Signaling Pathway.

G start Start: Prepare Reagents prepare_lysates Prepare GR-containing cell lysates start->prepare_lysates prepare_ligand Prepare radiolabeled ligand ([3H]-Dex) start->prepare_ligand prepare_compound Prepare serial dilutions of this compound start->prepare_compound incubation Incubate GR lysates with [3H]-Dex and this compound prepare_lysates->incubation prepare_ligand->incubation prepare_compound->incubation separation Separate bound and free radioligand via filtration incubation->separation quantification Quantify bound radioactivity using scintillation counting separation->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis end End: Report Binding Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

An In-Depth Technical Guide to the Core Function of C108297, a Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has demonstrated a unique pharmacological profile with the potential for therapeutic applications in metabolic and inflammatory diseases. Unlike classical GR agonists and antagonists, this compound exhibits a distinct mechanism of action, functioning as both an agonist and an antagonist depending on the specific gene and tissue context. This tissue- and gene-specific activity allows for the separation of the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects often associated with systemic glucocorticoid therapy. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its binding and functional characteristics, the experimental protocols used for its evaluation, and the key signaling pathways it modulates.

Introduction to this compound and Selective GR Modulation

The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and stress response. Ligand binding to the GR induces conformational changes that lead to the recruitment of co-regulator proteins and subsequent transactivation or transrepression of target genes.

Selective glucocorticoid receptor modulators (SGRMs) like this compound are a class of compounds designed to elicit a more targeted GR response. They induce a unique receptor conformation that results in a differential interaction with co-activators and co-repressors compared to full agonists (e.g., dexamethasone) or antagonists (e.g., mifepristone). This selective co-regulator recruitment is the molecular basis for the compound's mixed agonist and antagonist profile, enabling it to activate desirable downstream pathways (e.g., those involved in anti-inflammatory effects) while simultaneously blocking pathways that lead to adverse effects (e.g., metabolic dysregulation).

This compound has shown promise in preclinical models by attenuating obesity, reducing caloric intake, increasing lipolysis and fat oxidation, and mitigating inflammation. Its high affinity and selectivity for the GR, coupled with its unique modulatory function, make it a compelling candidate for further investigation and development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo properties.

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterValueReference Compound (Mifepristone)Source
GR Binding Kᵢ0.7 nMNot explicitly stated in the same study
GR Reporter Gene Functional Kᵢ0.6 nMNot explicitly stated in the same study
Selectivity over other steroid receptors>1000-foldNot applicable

Table 2: Preclinical In Vivo Efficacy of this compound in a Diet-Induced Obesity Model

ParameterVehicle ControlThis compound (30 mg/kg/day)Effect of this compoundSource
Body Weight Gain (g) after 10 daysData not specifiedReduced compared to vehicleAttenuates weight gain
Food IntakeData not specifiedReduced compared to vehicleReduces caloric intake
Fat MassData not specifiedReduced compared to vehicleDecreases adiposityNot explicitly stated
Plasma Corticosterone (30 min post-restraint stress)ElevatedSignificantly reducedSuppresses stress-induced corticosterone
Immobility in Tail Suspension TestBaselineReducedAntidepressant-like effect

Signaling Pathways and Experimental Workflows

The unique mechanism of action of this compound can be visualized through its influence on GR signaling and the workflows of the experiments used to characterize it.

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Full Agonist (e.g., Dexamethasone) GR_inactive Inactive GR (bound to HSPs) Agonist->GR_inactive Binds Antagonist Full Antagonist (e.g., Mifepristone) Antagonist->GR_inactive Binds This compound This compound (SGRM) This compound->GR_inactive Binds GR_Agonist_dimer GR Dimer (Agonist-bound) GR_inactive->GR_Agonist_dimer Translocates & Dimerizes GR_Antagonist GR Monomer (Antagonist-bound, inactive conformation) GR_inactive->GR_Antagonist Translocates GR_this compound GR Dimer/Monomer (this compound-bound, altered conformation) GR_inactive->GR_this compound Translocates GRE Glucocorticoid Response Element (GRE) GR_Agonist_dimer->GRE Binds nGRE negative GRE (nGRE) / Other TFs GR_Agonist_dimer->nGRE Binds GR_Antagonist->GRE Blocks Binding GR_Antagonist->nGRE Blocks Interaction GR_this compound->GRE Modulates Binding GR_this compound->nGRE Modulates Interaction Transactivation Gene Transactivation (e.g., metabolic genes) GR_this compound->Transactivation Partial Agonist/ Antagonist Effect Transrepression Gene Transrepression (e.g., inflammatory genes) GR_this compound->Transrepression Agonist Effect GRE->Transactivation Induces nGRE->Transrepression Induces

Figure 1: Differential GR Signaling by this compound.

Unraveling the Dichotomy of C108297: A Technical Guide to its Agonist and Antagonist Activity at the Glucocorticoid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of C108297, a selective glucocorticoid receptor (GR) modulator, for researchers, scientists, and drug development professionals. This compound exhibits a unique pharmacological profile, acting as both an agonist and an antagonist at the GR in a context-dependent manner. This duality, driven by its distinct interaction with nuclear receptor coregulators, presents a compelling profile for therapeutic development in stress-related and inflammatory disorders.

Core Activity Profile of this compound

This compound is a high-affinity ligand for the glucocorticoid receptor, demonstrating potent and selective binding. Its mechanism of action deviates from classical GR ligands, offering a nuanced approach to modulating GR signaling. Unlike full agonists such as dexamethasone or antagonists like mifepristone (RU486), this compound induces a unique conformational change in the GR, leading to a differential recruitment of coregulator proteins. This selective modulation is the basis for its tissue- and gene-specific agonist and antagonist effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with the glucocorticoid receptor.

Parameter Value Assay Conditions Reference
Ki (Binding Affinity) 0.7 nMGlucocorticoid Receptor Binding Assay
Ki (Binding Affinity) 0.9 nMGlucocorticoid Receptor Binding Assay
Functional Ki 0.6 nMGR Reporter Gene Assay

Note: Specific EC50 and IC50 values for agonist and antagonist activities in various functional assays are not consistently reported in the reviewed literature.

Agonist Activity of this compound

This compound demonstrates agonist properties in several key physiological processes, primarily related to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and cognitive function.

Key Agonist Effects:

  • Suppression of Hypothalamic CRH: this compound shows partial agonistic activity in suppressing the expression of corticotropin-releasing hormone (CRH) in the hypothalamus.

  • Enhancement of Memory Consolidation: The compound has been shown to potently enhance GR-dependent memory consolidation in inhibitory avoidance tasks.

  • Reduction of Baseline Corticosterone: In vivo studies have indicated that this compound can reduce baseline levels of corticosterone.

  • Attenuation of Neuroendocrine Stress Response: this compound effectively suppresses the release of adrenocorticotropic hormone (ACTH) and corticosterone in response to stress.

Antagonist Activity of this compound

Conversely, this compound exhibits antagonist activity in other contexts, particularly in blocking the effects of endogenous glucocorticoids in specific brain regions and cellular processes.

Key Antagonist Effects:

  • Blocks Corticosterone Effects in the Amygdala: this compound acts as a GR antagonist in the amygdala, a brain region crucial for fear and stress responses.

  • Reverses Corticosterone-Induced Reduction in Hippocampal Neurogenesis: The compound antagonizes the negative effects of chronic corticosterone on the generation of new neurons in the hippocampus.

  • No Agonist Effect on Amygdalar CRH: Unlike full agonists, this compound does not increase CRH expression in the central amygdala.

Signaling Pathways and Mechanism of Action

The dual agonist/antagonist nature of this compound is underpinned by its unique interaction with nuclear receptor coregulators. Upon binding to the GR, this compound induces a receptor conformation that differs from that induced by full agonists or antagonists. This results in a selective recruitment of a subset of coactivators and the exclusion of others, leading to gene- and tissue-specific transcriptional outcomes. A key player in this differential modulation is the steroid receptor coactivator-1 (SRC-1).

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) (inactive, complexed with HSPs) This compound->GR Binds HSPs Heat Shock Proteins (HSPs) GR->HSPs Dissociates from GR_this compound GR-C108297 Complex (active) GR->GR_this compound Conformational Change GR_C108297_dimer GR-C108297 Dimer GR_this compound->GR_C108297_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) Transcription_Agonist Gene Transcription (Agonist Effect) GRE->Transcription_Agonist Transcription_Antagonist Repression of Glucocorticoid-Induced Transcription (Antagonist Effect) GRE->Transcription_Antagonist Coactivators Specific Coactivators (e.g., SRC-1) Coactivators->Transcription_Agonist Initiates Corepressors Corepressors GR_C108297_dimer->GRE Binds to GR_C108297_dimer->Coactivators Recruits GR_C108297_dimer->Corepressors Fails to recruit (unlike full antagonists) GR_C108297_dimer->Transcription_Antagonist Blocks action of endogenous glucocorticoids G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animals Rodents (Rats/Mice) Dosing This compound or Vehicle Administration (e.g., 10-50 mg/kg, s.c.) Animals->Dosing Stressor Stress Induction (e.g., Restraint Stress) Dosing->Stressor Sampling Blood Sampling (Baseline and Post-Stress) Stressor->Sampling Hormone_Assay Corticosterone & ACTH Measurement (RIA or ELISA) Sampling->Hormone_Assay Data_Analysis Data Analysis (Comparison of Treatment Groups) Hormone_Assay->Data_Analysis

C108297: A Selective Glucocorticoid Receptor Modulator for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has garnered significant interest within the neuroscience community. Its unique pharmacological profile, characterized by tissue- and context-specific agonist and antagonist activities, positions it as a promising research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of the research applications of this compound in neuroscience, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exhibits high and selective affinity for the glucocorticoid receptor. Unlike classical GR antagonists, this compound acts as a selective modulator, meaning its effects can vary from agonistic to antagonistic depending on the specific brain region and the cellular context. This selectivity is thought to be mediated by its differential interaction with GR and subsequent recruitment of nuclear coregulators. For instance, in the hippocampus, this compound can antagonize the effects of stress hormones, while in the hypothalamus, it can exhibit agonist-like properties by suppressing the expression of corticotropin-releasing hormone (CRH). This dual activity allows for a more nuanced modulation of the hypothalamic-pituitary-adrenal (HPA) axis, avoiding the complete disinhibition often seen with full antagonists.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterValueReceptorAssay TypeReference
Binding Affinity (Ki) 0.45 nMGlucocorticoid Receptor (GR)Steroid Receptor Competition Binding Assay
0.9 nMGlucocorticoid Receptor (GR)Not specified

Research Applications in Neuroscience

This compound has been investigated in several preclinical models of neurological and psychiatric disorders, demonstrating its potential in mitigating disease-related pathologies.

Status Epilepticus

In a mouse model of pilocarpine-induced status epilepticus, treatment with this compound has been shown to reduce neuroinflammation and aberrant neurogenesis in the hippocampus, key contributors to the development of epilepsy.

Stress and Depression

This compound has been evaluated in chronic stress models, where it has demonstrated the ability to normalize HPA axis dysregulation and alleviate depressive-like behaviors. Its selective modulation of the GR offers a potential advantage over non-selective GR antagonists by maintaining essential negative feedback on the HPA axis.

Neurodegenerative Diseases

In the Wobbler mouse model of amyotrophic lateral sclerosis (ALS), this compound treatment has been associated with reduced neuroinflammation and improved neuronal health in the hippocampus, suggesting a potential neuroprotective role.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Glucocorticoid Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the glucocorticoid receptor.

Materials:

  • HEPES buffer (20 mM, pH 7.6)

  • EDTA (0.2 mM)

  • NaCl (75 mM)

  • MgCl2 (1.5 mM)

  • Glycerol (20%)

  • Sodium molybdate (20 mM)

  • DTT (0.2 mM)

  • Aprotinin (20 µg/mL)

  • Leupeptin (20 µg/mL)

  • [3H]Dexamethasone (Radiolabeled ligand)

  • Unlabeled this compound

  • Cells expressing glucocorticoid receptors

  • Charcoal-dextran buffer

Procedure:

  • Prepare the assay buffer containing HEPES, EDTA, NaCl, MgCl2, glycerol, sodium molybdate, DTT, aprotinin, and leupeptin.

  • In a multi-well plate, add a fixed concentration of [3H]Dexamethasone to each well.

  • Add varying concentrations of unlabeled this compound to the wells to create a competition curve. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled dexamethasone (non-specific binding).

  • Add the cell lysate containing the glucocorticoid receptors to each well.

  • Incubate the plate overnight at 4°C to allow binding to reach equilibrium.

  • Add cold charcoal-dextran buffer to each well to adsorb unbound radioligand.

  • Incubate for 8 minutes on an orbital shaker at 4°C.

  • Centrifuge the plate at 3000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.

Protocol 2: In Vivo Model of Status Epilepticus in Mice

This protocol describes the induction of status epilepticus and subsequent treatment with this compound.

Animals:

  • Adult male FVB mice (6-7 weeks old)

Materials:

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate

  • Diazepam

  • This compound

  • Vehicle (e.g., polyethylene glycol)

  • Saline solution

Procedure:

  • Induction of Status Epilepticus:

    • Administer scopolamine methyl nitrate (1 mg/kg, s.c.) to mice to reduce peripheral cholinergic effects.

    • After 15 minutes, administer pilocarpine (330 mg/kg, s.c.) to induce seizures.

    • Monitor mice for behavioral seizures. The onset of status epilepticus is defined as continuous seizure activity.

    • Three hours after the onset of status epilepticus, administer diazepam (10 mg/kg, i.p.) to terminate the seizures. Repeat the diazepam injection if necessary.

    • Provide supportive care, including subcutaneous saline injections for hydration, for 48 hours post-seizure induction.

  • This compound Treatment:

    • Beginning 24 hours after the induction of status epilepticus, administer this compound (30 mg/kg, s.c.) or vehicle once daily for 10 consecutive days.

  • Outcome Measures:

    • At the end of the treatment period, tissues can be collected for histological analysis (e.g., neuronal damage, neuroinflammation, neurogenesis).

    • Behavioral tests can

C108297 and its Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound C108297 is a selective glucocorticoid receptor (GR) modulator that has demonstrated significant effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the HPA axis, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The HPA axis is a critical neuroendocrine system responsible for regulating the body's response to stress.[2] It involves a cascade of hormonal signals originating from the hypothalamus (corticotropin-releasing hormone, CRH), stimulating the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal glands to produce glucocorticoids like corticosterone.[3][4][5] Dysregulation of the HPA axis is implicated in a variety of stress-related disorders.

This compound has emerged as a compound of interest due to its ability to modulate GR activity, acting as both an antagonist and a partial agonist depending on the context. This dual activity allows for a nuanced regulation of the HPA axis, offering therapeutic potential for conditions associated with HPA axis hyperactivity.

Quantitative Data on HPA Axis Modulation

The following tables summarize the quantitative effects of this compound on key HPA axis hormones, primarily corticosterone and ACTH, as reported in various preclinical studies.

Table 1: Effects of this compound on Baseline and Stress-Induced Corticosterone Levels

Animal ModelConditionThis compound DoseRouteEffect on CorticosteroneReference
MiceNaïve30 mg/kg, daily for 10 dayss.c.Reduced stress-induced hypersecretion
MiceStatus Epilepticus (SE)30 mg/kg, daily for 10 dayss.c.Normalized SE-induced baseline hypersecretion
RatsNaïve30 mg/kg and 60 mg/kg, daily for 5 daysi.p.Suppressed peak corticosterone responses to FST and restraint stress
RatsChronic Adolescent Stress (CVS)Not SpecifiedNot SpecifiedReduced baseline levels in both sexes and prevented increased adrenal sensitivity
MiceWobbler Mouse ModelNot Specified, daily for 4 dayss.c.Did not alter hypercorticosteronemia

Table 2: Effects of this compound on ACTH Levels

Animal ModelConditionThis compound DoseRouteEffect on ACTHReference
RatsNaïve (FST exposure)30 mg/kg and 60 mg/kgi.p.No impact on circulating ACTH responses
RatsChronic Adolescent Stress (CVS)Not SpecifiedNot SpecifiedNo effect on ACTH in either sex
RatsAdrenalectomized20 mg/kg, daily for 5 dayss.c.Modest suppression of stress-induced ACTH release

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the cited studies.

  • Animals: Adult male mice.

  • Induction of SE: Mice were administered pilocarpine to induce status epilepticus.

  • Treatment: this compound (30 mg/kg) or vehicle was administered subcutaneously once daily for 10 days, beginning 24 hours after the induction of SE.

  • Hormone Measurement: Blood samples were collected to measure baseline and stress-induced corticosterone levels.

  • Behavioral and Pathological Assessment: Ectopic hippocampal granule cell density, microglial density, astrocyte density, and mossy cell loss were quantified. Neuronal network function was assessed by Fos immunoreactivity following restraint stress.

  • Animals: Adolescent male and female rats.

  • Stress Protocol: Animals were subjected to a chronic variable stress paradigm during adolescence.

  • Treatment: this compound was administered during the stress protocol.

  • Hormone Measurement: Baseline morning ACTH and corticosterone levels were measured in adulthood. Adrenal sensitivity was calculated as the ratio of baseline corticosterone to the logarithm of baseline ACTH.

  • Animals: Adult male rats.

  • Treatment: Rats were treated for five days with this compound (30 mg/kg and 60 mg/kg), mifepristone (10 mg/kg), imipramine (10 mg/kg), or vehicle via intraperitoneal injection.

  • Stress Exposure: On the fifth day, rats were exposed to either the Forced Swim Test (FST) for 10 minutes or restraint stress.

  • Hormone Measurement: Blood samples were collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure plasma ACTH and corticosterone concentrations.

  • Behavioral Assessment: Immobility time in the FST was recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the HPA axis and the experimental design of studies investigating this compound.

HPA_Axis_Signaling Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH Glucocorticoids Glucocorticoids (e.g., Corticosterone) Adrenal->Glucocorticoids Synthesis & Release Glucocorticoids->Hypothalamus - Negative Feedback Glucocorticoids->Pituitary - Negative Feedback Stress Stress Stress->Hypothalamus

Caption: Simplified signaling cascade of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

C108297_Mechanism This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds to Agonist Agonist-like Effects (e.g., suppresses CRH mRNA) GR->Agonist Exhibits Antagonist Antagonist-like Effects (e.g., blocks corticosterone in amygdala) GR->Antagonist Exhibits HPA_Axis_Modulation HPA Axis Modulation Agonist->HPA_Axis_Modulation Antagonist->HPA_Axis_Modulation

Caption: Dual agonistic and antagonistic mechanism of this compound at the Glucocorticoid Receptor.

Experimental_Workflow_SE_Model Day0 Day 0: Induce Status Epilepticus (SE) with Pilocarpine Day1 Day 1: Begin Daily Treatment (this compound or Vehicle) Day0->Day1 Day1_10 Days 1-10: Continue Daily Treatment Day1->Day1_10 Day5 Day 5: Measure Baseline Corticosterone Day10 Day 10: Behavioral Testing (e.g., Tail Suspension Test) Day1_10->Day10 Post_Mortem Post-Mortem Analysis: - Histology - Fos Immunoreactivity Day10->Post_Mortem

Caption: Experimental workflow for the Status Epilepticus (SE) model study.

References

An In-depth Technical Guide to the Interaction of C108297 and Corticosterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C108297 is a potent and selective non-steroidal modulator of the glucocorticoid receptor (GR). It exhibits a complex pharmacological profile, acting as both a GR antagonist and a partial agonist depending on the specific physiological context and target tissue. This dual activity allows for a nuanced modulation of the hypothalamic-pituitary-adrenal (HPA) axis and downstream glucocorticoid-mediated processes. This technical guide provides a comprehensive overview of the interaction between this compound and corticosterone, the primary glucocorticoid in rodents, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction

Glucocorticoids, such as corticosterone, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, immune response, and brain function. Their actions are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Dysregulation of glucocorticoid signaling is implicated in numerous pathological conditions, making the GR a critical therapeutic target. This compound has emerged as a promising selective GR modulator (SGRM) with the potential to dissociate the beneficial anti-inflammatory effects of GR activation from the adverse metabolic and endocrine side effects. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound and its intricate interplay with corticosterone.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the glucocorticoid receptor and its in vivo effects on corticosterone levels and associated biological processes.

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)Reference
Glucocorticoid Receptor (GR)0.45 nM - 0.9 nM
Progesterone Receptor (PR)>10 µM
Mineralocorticoid Receptor (MR)>10 µM
Androgen Receptor (AR)>10 µM

Table 2: In Vivo Effects of this compound on Corticosterone Levels

Experimental ModelThis compound DoseEffect on CorticosteroneTime PointReference
Naïve Mice (Restraint Stress)30 mg/kgReduced secretion30 and 60 minutes post-stress
Status Epilepticus Mice30 mg/kg/dayAttenuated hypersecretion10 days
Male Rats (Forced Swim Test)30 mg/kg & 60 mg/kgSuppressed peak response5 days
Male Rats (Restraint Stress)30 mg/kg & 60 mg/kgSuppressed peak response5 days

Table 3: Cellular and Physiological Effects of this compound in the Context of Corticosterone Signaling

Biological ProcessExperimental ModelThis compound TreatmentEffectReference
NeurogenesisChronic Corticosterone-Treated Rats50 mg/kg for 4 daysAntagonized corticosterone-induced reduction in neurogenesis
Microglial ProliferationStatus Epilepticus Mice30 mg/kg/day for 10 daysReduced microglial proliferation
Hilar Ectopic Granule CellsStatus Epilepticus Mice30 mg/kg/day for 10 daysDecreased density
CRH mRNA (Hypothalamus)Adrenalectomized RatsSubchronic treatmentPartial agonistic activity (suppression)
CRH mRNA (Central Amygdala)Adrenalectomized RatsSubchronic treatmentLacked agonistic effects

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the interaction between this compound and corticosterone.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Methodology:

  • Preparation of Receptor Source: Utilize a cell line expressing the human glucocorticoid receptor or a cytosolic preparation from adrenalectomized rat liver.

  • Radioligand: Use a radiolabeled GR agonist, such as [3H]-dexamethasone.

  • Competition Binding:

    • Incubate a constant concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of this compound.

    • Parallel incubations should be performed with a known GR ligand as a positive control and a vehicle control.

  • Separation of Bound and Free Ligand: Employ a method such as filtration through glass fiber filters or charcoal adsorption to separate receptor-bound radioligand from the unbound fraction.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of HPA Axis Regulation

Objective: To evaluate the effect of this compound on baseline and stress-induced corticosterone secretion.

Methodology:

  • Animal Model: Use male mice or rats, allowing for an acclimatization period.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., polyethylene glycol).

    • Administer this compound via subcutaneous or oral gavage at desired doses (e.g., 15, 30, 60, 80 mg/kg) for a specified duration (e.g., 5-10 days). A vehicle control group is essential.

  • Stress Paradigm:

    • For stress-induced corticosterone measurement, subject the animals to a standardized stressor such as restraint stress (e.g., 30 minutes) or a forced swim test.

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) relative to the onset of the stressor. Tail vein or saphenous vein sampling is commonly used for repeated measures.

  • Corticosterone Measurement:

    • Separate plasma from the blood samples by centrifugation.

    • Quantify plasma corticosterone levels using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Analyze corticosterone levels over time using a two-way ANOVA with treatment and time as factors.

    • Calculate the area under the curve (AUC) to assess the total corticosterone response.

Immunohistochemical Analysis of Neurogenesis

Objective: To determine the effect of this compound on corticosterone-induced changes in hippocampal neurogenesis.

Methodology:

  • Animal Model and Treatment:

    • Induce a state of hypercorticosteronemia in rats or mice through chronic administration of corticosterone (e.g., in drinking water or via subcutaneous pellets).

    • Administer this compound or vehicle to a subset of the corticosterone-treated animals.

  • Cell Proliferation Labeling:

    • Administer a thymidine analog, such as 5-bromo-2'-deoxyuridine (BrdU), via intraperitoneal injection to label dividing cells.

  • Tissue Preparation:

    • After a designated survival period (e.g., 24 hours for proliferation, several weeks for cell survival and differentiation), perfuse the animals with saline followed by 4% paraformaldehyde.

    • Extract the brains and post-fix them in paraformaldehyde before cryoprotecting in sucrose solution.

    • Section the brains coronally using a cryostat or vibratome.

  • Immunohistochemistry:

    • Perform antigen retrieval on the brain sections.

    • Incubate the sections with primary antibodies against markers of immature neurons (e.g., doublecortin, DCX) and proliferating cells (e.g., BrdU, Ki67).

    • Use appropriate fluorescently labeled secondary antibodies for visualization.

  • Microscopy and Quantification:

    • Capture images of the dentate gyrus of the hippocampus using a confocal microscope.

    • Quantify the number of labeled cells in a stereological manner to obtain an unbiased estimate of the total number of positive cells.

  • Data Analysis: Compare cell counts between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Mechanisms of Action

The interaction between this compound and corticosterone is centered on the modulation of the glucocorticoid receptor signaling pathway.

Classical Genomic Signaling

Corticosterone, being lipophilic, diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. This compound, as a GR modulator, competes with corticosterone for binding to the GR. Its effects depend on the specific cellular context and the conformation it induces in the receptor, which in turn influences the recruitment of co-activators and co-repressors to the transcriptional machinery.

G This compound and Corticosterone Interaction at the GR cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosterone Corticosterone GR_complex GR-Hsp90 Complex Corticosterone->GR_complex Binds This compound This compound This compound->GR_complex Competitively Binds Activated_GR_Cort Activated GR (Corticosterone-bound) GR_complex->Activated_GR_Cort Activation Activated_GR_this compound Modulated GR (this compound-bound) GR_complex->Activated_GR_this compound Modulation GR_Dimer_Cort GR Dimer (Corticosterone) Activated_GR_Cort->GR_Dimer_Cort Translocates & Dimerizes GR_Dimer_this compound Modulated GR Dimer (this compound) Activated_GR_this compound->GR_Dimer_this compound Translocates & Dimerizes GRE Glucocorticoid Response Element (GRE) Gene_Transcription Gene Transcription (Activation/Repression) GRE->Gene_Transcription GR_Dimer_Cort->GRE Binds GR_Dimer_this compound->GRE Binds

Caption: this compound competes with corticosterone for GR binding, leading to modulated gene transcription.

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a critical neuroendocrine system that controls the stress response and is regulated by a negative feedback loop involving corticosterone. High levels of corticosterone act on the hypothalamus and pituitary gland to suppress the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively, thereby reducing further corticosterone synthesis. This compound can modulate this feedback mechanism. As a partial agonist, it can suppress CRH expression in the hypothalamus, contributing to the regulation of the HPA axis. As an antagonist, it can block the negative feedback of corticosterone, which in some contexts could lead to HPA axis activation. However, studies suggest that this compound does not cause a complete disinhibition of the HPA axis.

HPA_Axis This compound Modulation of the HPA Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + Adrenal_Cortex Adrenal Cortex Pituitary->Adrenal_Cortex + Corticosterone Corticosterone Adrenal_Cortex->Corticosterone releases CRH CRH ACTH ACTH Corticosterone->Hypothalamus - (Negative Feedback) Corticosterone->Pituitary - (Negative Feedback) This compound This compound This compound->Hypothalamus Modulates (Partial Agonist)

Caption: this compound modulates the HPA axis primarily through its action on the hypothalamus.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical experimental workflow for characterizing the in vivo effects of this compound on corticosterone-related endpoints.

Workflow Experimental Workflow for this compound In Vivo Studies start Start animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization treatment_groups Assign to Treatment Groups (Vehicle, this compound doses) acclimatization->treatment_groups drug_admin Daily Drug Administration (e.g., 5-10 days) treatment_groups->drug_admin behavioral_testing Behavioral Testing (e.g., Forced Swim Test) drug_admin->behavioral_testing stress_paradigm Stress Paradigm (e.g., Restraint Stress) behavioral_testing->stress_paradigm blood_sampling Blood Sampling (Time course) stress_paradigm->blood_sampling tissue_collection Tissue Collection (Brain, etc.) stress_paradigm->tissue_collection corticosterone_assay Corticosterone Assay (RIA or ELISA) blood_sampling->corticosterone_assay data_analysis Data Analysis & Interpretation corticosterone_assay->data_analysis histology Immunohistochemistry (e.g., DCX, BrdU) tissue_collection->histology histology->data_analysis end End data_analysis->end

C108297: A Selective Glucocorticoid Receptor Modulator for Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Emerging evidence points to the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and aberrant glucocorticoid receptor (GR) signaling as significant contributors to AD pathogenesis.[1][2][3] C108297 is a selective GR modulator (SGRM) that has shown promise in preclinical models of AD by demonstrating the ability to counteract Aβ-induced neurotoxicity and associated pathologies.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes in models of Alzheimer's disease.

Mechanism of Action: Modulating the Glucocorticoid Receptor

This compound acts as a selective modulator of the glucocorticoid receptor, exhibiting a combination of antagonistic and agonistic properties.[1] This dual activity allows it to selectively block the detrimental effects of excessive glucocorticoid signaling in the brain, which are implicated in neuroinflammation and neuronal apoptosis, while potentially preserving some of the necessary physiological functions of GR activation. In the context of Alzheimer's disease, chronic stress and elevated glucocorticoid levels are associated with increased Aβ production and exacerbated neurodegeneration. By modulating GR activity, this compound aims to restore homeostasis within the HPA axis and mitigate the downstream pathological cascades.

Signaling Pathway of this compound in Alzheimer's Disease

G cluster_stress Stress / HPA Axis Dysregulation cluster_gr Glucocorticoid Receptor Signaling cluster_pathology Alzheimer's Disease Pathology cluster_outcomes Therapeutic Outcomes Elevated Glucocorticoids Elevated Glucocorticoids GR Glucocorticoid Receptor (GR) Elevated Glucocorticoids->GR Binds and Activates Pathogenic GR Activation Pathogenic GR Activation GR->Pathogenic GR Activation Modulated GR Activity Modulated GR Activity GR->Modulated GR Activity This compound This compound This compound->GR Selectively Modulates Amyloid-β Generation Amyloid-β Generation Pathogenic GR Activation->Amyloid-β Generation Neuroinflammation Neuroinflammation Pathogenic GR Activation->Neuroinflammation Apoptosis Apoptosis Pathogenic GR Activation->Apoptosis Synaptic Deficits Synaptic Deficits Pathogenic GR Activation->Synaptic Deficits Reduced Aβ Generation Reduced Aβ Generation Modulated GR Activity->Reduced Aβ Generation Reduced Neuroinflammation Reduced Neuroinflammation Modulated GR Activity->Reduced Neuroinflammation Reduced Apoptosis Reduced Apoptosis Modulated GR Activity->Reduced Apoptosis Restored Synaptic Markers Restored Synaptic Markers Modulated GR Activity->Restored Synaptic Markers Cognitive Impairment Cognitive Impairment Synaptic Deficits->Cognitive Impairment Improved Cognitive Function Improved Cognitive Function Restored Synaptic Markers->Improved Cognitive Function

Caption: Signaling pathway of this compound in mitigating Alzheimer's disease pathology.

Preclinical Efficacy in an Acute Alzheimer's Disease Model

This compound has been evaluated in an acute rat model of Alzheimer's disease, where neurotoxicity is induced by the intracerebroventricular (i.c.v.) injection of the amyloid-beta peptide fragment 25-35 (Aβ₂₅₋₃₅). This model recapitulates several key pathological features of AD, including amyloidogenesis, neuroinflammation, apoptosis, and cognitive deficits.

Experimental Workflow

G cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment A1 Adult Male Wistar Rats A2 Intracerebroventricular (i.c.v.) Cannulation A1->A2 B1 i.c.v. Injection of Aβ₂₅₋₃₅ Oligomers A2->B1 C1 This compound (20 mg/kg) or Vehicle Administration B1->C1 C2 Daily Treatment for a Specified Duration C1->C2 D1 Behavioral Testing (e.g., Y-maze, Object Recognition) C2->D1 D2 Biochemical Analysis of Hippocampal Tissue C2->D2 D3 Measurement of Plasma Glucocorticoid Levels C2->D3

References

C108297: A Technical Guide for Status Epilepticus Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Status epilepticus (SE) is a neurological emergency characterized by prolonged seizures that can lead to significant neuronal damage and long-term consequences such as epilepsy and cognitive decline. A key physiological response to SE is a dramatic and sustained increase in glucocorticoid levels. This guide explores the therapeutic potential of C108297, a selective glucocorticoid receptor (GR) modulator, in mitigating the pathological outcomes of status epilepticus. This compound's unique properties as both a GR agonist and antagonist allow it to modulate the hypothalamic-pituitary-adrenal (HPA) axis, preserving negative feedback control of glucocorticoid levels. Research in animal models of SE suggests that by targeting GR signaling, this compound can reduce specific forms of brain pathology that arise following prolonged seizures.

Mechanism of Action and Signaling Pathway

This compound is a non-steroidal compound with a high and selective affinity for the glucocorticoid receptor (Ki 0.9nM). It has a significantly lower affinity for other steroid receptors, making it a highly specific modulator. In the context of status epilepticus, the excessive release of glucocorticoids leads to the over-activation of GRs, which is hypothesized to contribute to neuroinflammation and neuronal damage. This compound acts by competitively binding to these receptors, thereby modulating the downstream signaling cascades. One of the key effects observed is the reduction of microglial proliferation, a hallmark of neuroinflammation. By attenuating GR-mediated signaling, this compound can dampen the inflammatory response in the brain following SE.

G cluster_stress Status Epilepticus-Induced Stress cluster_hpa HPA Axis Activation cluster_cellular Cellular Response in Hippocampus cluster_gr_signaling GR Signaling Status Epilepticus Status Epilepticus Hypothalamus (CRH) Hypothalamus (CRH) Status Epilepticus->Hypothalamus (CRH) Pituitary (ACTH) Pituitary (ACTH) Hypothalamus (CRH)->Pituitary (ACTH) Adrenal Gland (Glucocorticoids) Adrenal Gland (Glucocorticoids) Pituitary (ACTH)->Adrenal Gland (Glucocorticoids) Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Adrenal Gland (Glucocorticoids)->Glucocorticoid Receptor (GR) Activates GR Signaling Cascade GR Signaling Cascade Glucocorticoid Receptor (GR)->GR Signaling Cascade Microglial Proliferation Microglial Proliferation GR Signaling Cascade->Microglial Proliferation Hilar Ectopic Granule Cell Accumulation Hilar Ectopic Granule Cell Accumulation GR Signaling Cascade->Hilar Ectopic Granule Cell Accumulation This compound This compound This compound->Glucocorticoid Receptor (GR) Modulates

Caption: this compound signaling pathway in status epilepticus.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in a mouse model of pilocarpine-induced status epilepticus.

Table 1: Effect of this compound on Baseline Corticosterone Levels After Status Epilepticus

Treatment GroupCorticosterone (ng/mL) at Day 1Corticosterone (ng/mL) at Day 5
Control + Vehicle~25~25
SE + Vehicle~75~125
SE + this compound (30 mg/kg)~75~30

Data are estimated from graphical representations in Wulsin et al., 2021 and are for illustrative purposes.

Table 2: Pathological Outcomes Following 10-Day Treatment with this compound

Outcome MeasureSE + VehicleSE + this compound (30 mg/kg)Result
Hilar Ectopic Granule Cell DensityIncreasedDecreasedThis compound reduces SE-induced ectopic granule cell accumulation.
Microglial ProliferationIncreasedReducedThis compound decreases reactive microgliosis.
Mossy Cell LossPresentPresentThis compound does not prevent the loss of mossy cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Pilocarpine-Induced Status Epilepticus in Mice

This protocol is a widely used model to induce status epilepticus and study the resulting neuropathology.

Materials:

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Adult male mice

Procedure:

  • To reduce the peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.

  • Dissolve pilocarpine hydrochloride in sterile saline to the desired concentration.

  • Administer pilocarpine (dose is strain-dependent, typically 250-350 mg/kg, i.p.) to induce seizures.

  • Observe the mice continuously for seizure activity. Seizures are typically scored using a modified Racine scale.

  • Status epilepticus is defined as continuous seizure activity lasting for a predetermined duration (e.g., >30 minutes).

  • To terminate SE and reduce mortality, an anticonvulsant such as diazepam (10 mg/kg, i.p.) can be administered after a set period of seizure activity (e.g., 2 hours).

  • Provide post-procedural care, including hydration with subcutaneous saline and access to softened food.

This compound Administration
  • This compound is prepared in a vehicle solution for administration.

  • In the cited studies, treatment with this compound (30 mg/kg) or vehicle was initiated 24 hours after the induction of status epilepticus.

  • The drug was administered daily via i.p. injection for a total of 10 days.

Measurement of Corticosterone Levels

Plasma corticosterone levels are measured to assess HPA axis activity.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Corticosterone ELISA or RIA kit

  • Microplate reader

Procedure:

  • Collect blood samples from the mice at specified time points (e.g., baseline, and at various times post-stressor).

C108297: A Selective Glucocorticoid Receptor Antagonist for the Mitigation of Obesity and Metabolic Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

C108297 is a potent and selective antagonist of the glucocorticoid receptor (GR). Emerging preclinical evidence demonstrates its efficacy in mitigating key features of obesity and metabolic syndrome. In animal models, this compound has been shown to significantly reduce weight gain induced by both high-fat, high-sugar diets and atypical antipsychotic medications. Furthermore, it has demonstrated the ability to improve glycemic control, an effect that may be independent of its impact on body weight. As a selective GR antagonist, this compound lacks the progesterone receptor activity seen in earlier-generation compounds like mifepristone, implicating the glucocorticoid pathway as the primary mediator of these beneficial metabolic effects. This technical guide provides a comprehensive overview of the current data on this compound, including its mechanism of action, detailed experimental protocols from key studies, and a summary of its quantitative effects on metabolic parameters.

Mechanism of Action: Glucocorticoid Receptor Antagonism

Glucocorticoids play a crucial role in regulating metabolism, and their overactivity is linked to the development of obesity and insulin resistance. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor. Upon activation, the GR translocates to the nucleus and modulates the expression of genes involved in various metabolic processes, including adipogenesis, lipolysis, and gluconeogenesis.

In adipose tissue, GR activation has complex effects. While acute glucocorticoid exposure can be lipolytic, chronic exposure promotes the accumulation of visceral fat. This compound functions as a competitive antagonist at the GR, blocking the binding of endogenous glucocorticoids like cortisol (or corticosterone in rodents). This inhibition of GR signaling is the primary mechanism through which this compound is believed to exert its anti-obesity and metabolism-regulating effects. By preventing the transcriptional changes induced by glucocorticoids in tissues such as adipose, liver, and muscle, this compound can counter the deleterious metabolic consequences of excessive GR signaling.

Signaling Pathway Diagram

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Glucocorticoids Glucocorticoids GR GR Glucocorticoids->GR Activates HSP HSP Complex GR->HSP Bound & Inactive GR_active Activated GR (Translocated) GR->GR_active Translocation This compound This compound This compound->GR Blocks GRE Glucocorticoid Response Elements (GRE) GR_active->GRE Binds to Metabolic_Genes Metabolic Target Genes (e.g., ATGL, HSL, PEPCK) GRE->Metabolic_Genes Regulates Transcription Metabolic_Effects Adipogenesis Lipogenesis Insulin Resistance Metabolic_Genes->Metabolic_Effects Leads to

In-Depth Technical Guide: CORT-108297 (CAS: 1018679-79-2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of CORT-108297, a selective glucocorticoid receptor (GR) modulator, for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

CORT-108297, also known as ADS-108297, is a nonsteroidal selective glucocorticoid receptor modulator (SEGRM) with a high affinity for the glucocorticoid receptor.[1][2]

PropertyValueReference
CAS Number 1018679-79-2[1][2][3]
Synonyms CORT108297, CORT 108297, ADS-108297
IUPAC Name (4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Molecular Formula C26H25F4N3O3S
Molar Mass 535.56 g·mol−1
Binding Affinity (Ki) 0.45 nM for Glucocorticoid Receptor

Supplier Information

CORT-108297 is available from various chemical suppliers for research purposes. The following is a non-exhaustive list of potential suppliers:

  • InvivoChem

  • MedchemExpress

  • Chemsrc

  • AOBIOUS

  • TargetMol

  • Amadis Chemical Company Limited

  • ChemicalBook

Mechanism of Action and Signaling Pathway

CORT-108297 is a selective glucocorticoid receptor (GR) modulator, exhibiting both antagonistic and partial agonistic properties depending on the cellular context. It acts by binding to the GR, which is a nuclear receptor that, upon activation by glucocorticoids, translocates to the nucleus and regulates the transcription of target genes. By modulating GR signaling, CORT-108297 can influence various physiological processes, including metabolism, inflammation, and the stress response.

The diagram below illustrates the general mechanism of glucocorticoid receptor signaling and the point of intervention for a GR modulator like CORT-108297.

G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_complex GR-Hsp90 Complex Glucocorticoid->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change CORT108297 CORT108297 CORT108297->GR_complex Binds & Modulates GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Translocation GRE Glucocorticoid Response Element GR_dimer->GRE Binds Gene_Transcription Gene Transcription (Pro- or Anti-inflammatory) GRE->Gene_Transcription Modulates

Caption: Glucocorticoid Receptor (GR) signaling pathway modulation by CORT-108297.

Experimental Data

In Vitro Activity
ParameterValueCell LineDescriptionReference
GR Binding Ki 0.45 nM-High affinity for the glucocorticoid receptor.
SGK1 Expression Complete BlockadeLAPC4 cellsCompletely blocks Dexamethasone-mediated SGK1 increase.
KLK3 Expression 48% InhibitionLAPC4 cellsAntagonizes Dexamethasone-induced KLK3 expression.
In Vivo Efficacy in Diet-Induced Obesity
Treatment GroupDoseBody Weight GainPlasma GlucoseReference
Vehicle-6.3 g (average)-
CORT-10829780 mg/kg QDSignificantly less than vehicleSignificantly lower than vehicle
CORT-10829740 mg/kg BIDSignificantly less than vehicleSignificantly lower than vehicle
Mifepristone30 mg/kg BIDSignificantly less than vehicle-
In Vivo Effects on Stress Response
Treatment GroupDosePeak Corticosterone ResponseImmobility in Forced Swim TestReference
CORT-10829730 mg/kgPotently suppressedNo significant difference from vehicle
CORT-10829760 mg/kgPotently suppressedSignificantly decreased

Experimental Protocols

Diet-Induced Obesity Study in Mice

This protocol is based on studies investigating the effect of CORT-108297 on weight gain in a diet-induced obesity model.

Experimental Workflow Diagram

G Diet-Induced Obesity Experimental Workflow start Start acclimatization Acclimatization of 10-week-old C57BL/6J mice start->acclimatization diet High-Fat (60% calories) & High-Sucrose (11%) Diet for 4 weeks acclimatization->diet treatment Daily Treatment Administration (CORT-108297, Mifepristone, Rosiglitazone, or Vehicle) diet->treatment monitoring Weekly Monitoring of Body Weight and Food Intake treatment->monitoring Concurrent endpoint Endpoint Analysis: - Body Weight - Fat Mass - Plasma Glucose monitoring->endpoint end End endpoint->end

References

Methodological & Application

Application Notes and Protocols for C108297 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of C108297, a selective glucocorticoid receptor (GR) modulator, in rat models. The information is compiled from various preclinical studies to guide researchers in designing and executing their own experiments.

Introduction

This compound is a non-steroidal compound with high and selective affinity for the glucocorticoid receptor (GR), exhibiting both agonistic and antagonistic properties depending on the tissue and cellular context. It has been investigated for its therapeutic potential in a range of conditions, including neurological disorders and metabolic diseases. Unlike traditional GR antagonists, this compound can modulate GR activity while preserving the crucial negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis.

Mechanism of Action

This compound acts as a selective modulator of the glucocorticoid receptor. Upon binding to the GR, it induces a conformational change that influences the recruitment of co-regulators (co-activators or co-repressors), leading to gene transcription modulation. This selective modulation allows for a differentiated activity profile compared to full GR agonists or antagonists. For instance, it can antagonize some GR-mediated effects, such as the reduction in hippocampal neurogenesis, while mimicking others, like the suppression of corticotropin-releasing hormone (CRH) expression in the hypothalamus. A key aspect of its action involves the interaction with the FK506-binding protein 51 (FKBP5), a co-chaperone that regulates GR sensitivity.

Mandatory Visualizations

cluster_cytoplasm Cytoplasm This compound This compound GR_Complex Inactive GR Complex This compound->GR_Complex Binds to GR GR Glucocorticoid Receptor (GR) GRE Glucocorticoid Response Element (GRE) GR->GRE Binds to DNA CoRegulators Co-regulator Recruitment GR->CoRegulators HSP90 HSP90 HSP90->GR_Complex FKBP5 FKBP5 FKBP5->GR_Complex GR_Complex->GR Dissociation Transcription Modulation of Gene Transcription GRE->Transcription CoRegulators->Transcription

Caption: this compound Signaling Pathway.

Experimental Protocols

The following protocols are synthesized from multiple studies investigating the effects of this compound in rats. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

1. General Preparation and Administration

  • Compound Preparation: this compound is typically dissolved in a vehicle such as polyethylene glycol (PEG). The concentration should be calculated to deliver the desired dose in a manageable injection volume (e.g., 1 ml/kg).

  • Animal Model: Male Sprague-Dawley or Long-Evans rats are commonly used. Age and weight should be consistent across experimental groups.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the start of the experiment.

  • Route of Administration: Subcutaneous (s.c.) injection is the most frequently reported route of administration.

2. Dose-Response Study Protocol

This protocol is designed to determine the effective dose of this compound for a specific physiological or behavioral endpoint.

  • Groups:

    • Vehicle control (e.g., PEG)

    • This compound (e.g., 15 mg/kg)

    • This compound (e.g., 30 mg/kg)

    • This compound (e.g., 60 mg/kg)

  • Procedure:

    • Administer the assigned treatment (vehicle or this compound) via subcutaneous injection once daily for a predetermined period (e.g., 5-10 days).

    • On the final day of treatment, conduct the desired test (e.g., forced swim test, assessment of HPA axis response to a stressor).

    • For HPA axis assessment, blood samples can be collected via tail-nick at baseline and at various time points (e.g., 15, 30, 60, 120 minutes) following a stressor (e.g., restraint stress).

    • Analyze plasma for corticosterone and/or ACTH levels.

3. Chronic Stress Model Protocol

This protocol investigates the ability of this compound to mitigate the effects of chronic stress.

  • Groups:

    • Control + Vehicle

    • Control + this compound (e.g., 30 mg/kg)

    • Chronic Variable Stress (CVS) + Vehicle

    • Chronic Variable Stress (CVS) + this compound (e.g., 30 mg/kg)

  • Procedure:

    • Expose the CVS groups to a series of unpredictable, mild stressors daily for a period of several weeks (e.g., 2-4 weeks).

    • Administer vehicle or this compound subcutaneously once daily throughout the stress period.

    • Following the chronic stress paradigm, conduct behavioral tests (e.g., open field test for anxiety-like behavior, forced swim test for depressive-like behavior).

    • Collect blood samples to measure baseline and stress-induced HPA axis hormones.

    • Brain tissue can be collected for further analysis (e.g., gene expression, protein levels).

cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Acclimation Acclimation (1 week) Grouping Randomization into Groups Acclimation->Grouping Dosing Daily s.c. Injection (Vehicle or this compound) Grouping->Dosing Behavioral Behavioral Testing (e.g., FST, OFT) Dosing->Behavioral Physiological Physiological Measures (e.g., Blood sampling for corticosterone) Dosing->Physiological Stress Chronic Variable Stress (if applicable) Tissue Tissue Collection (e.g., Brain) Behavioral->Tissue Physiological->Tissue

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize quantitative data from studies investigating this compound in rats.

Table 1: Effect of this compound on Stress-Induced Corticosterone Response in Male Rats

Treatment GroupDose (mg/kg)Peak Corticosterone Response (vs. Vehicle)
Vehicle--
This compound30Significantly decreased at 15 and 30 minutes post-stressor
This compound60Significantly decreased at 15 and 30 minutes post-stressor

Table 2: Effect of this compound on Immobility in the Forced Swim Test in Male Rats

Treatment GroupDose (mg/kg)Immobility Time (vs. Vehicle)
Vehicle--
This compound30No significant effect
This compound60Significantly decreased

Table 3: Effect of this compound on Body Weight Gain in Adolescent Rats During Chronic Variable Stress

GroupTreatmentBody Weight Gain (vs. Control + Vehicle)
ControlThis compound (30 mg/kg)Decreased
CVSVehicleDecreased
CVSThis compound (30 mg/kg)Decreased

Pharmacokinetics and Toxicity

Detailed pharmacokinetic and toxicity data for this compound in rats are not extensively published in the currently available literature. The following provides a general overview:

  • Pharmacokinetics: As a small molecule, this compound is expected to be distributed throughout the body. Its selective action in different brain regions suggests it crosses the blood-brain barrier. Specific parameters such as half-life, clearance, and bioavailability in rats have not been detailed in the reviewed literature.

Application Notes and Protocols for the Dissolution of C108297 for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a potent and selective glucocorticoid receptor (GR) modulator, demonstrating significant potential in preclinical research for attenuating obesity and inflammation.[1][2][3] As a lipophilic compound, this compound exhibits poor aqueous solubility, presenting a challenge for in vivo administration, particularly for parenteral routes.[1] These application notes provide detailed protocols for the dissolution of this compound for injection, tailored for preclinical research settings. The following sections outline the necessary materials, equipment, and step-by-step procedures for two established solvent systems, ensuring the preparation of a clear and suitable solution for administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While comprehensive data for this compound is not publicly available in pharmacopeial monographs, key information has been collated from various sources.

PropertyValueSource
CAS Number 864972-30-5[1]
Molecular Formula C30H36FN3O4S
Molecular Weight 553.69 g/mol
Appearance White to off-white solid
Solubility in DMSO 100 mg/mL (180.61 mM)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month

Experimental Protocols for Dissolution

The following protocols are designed to achieve a clear solution of this compound suitable for injection in preclinical models. It is imperative to use high-purity reagents and sterile techniques to minimize the risk of contamination and ensure experimental reproducibility.

Protocol 1: Aqueous-Based Vehicle

This protocol utilizes a co-solvent system to achieve a clear solution of this compound at a concentration of ≥ 2.5 mg/mL. This vehicle is suitable for various parenteral administration routes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Saline (0.9% sodium chloride), sterile

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Co-Solvent Mixture: In a sterile vial, combine the solvents in the following order and proportions: 10% DMSO, 40% PEG300, and 5% Tween-80. For example, to prepare 1 mL of the final formulation, you would add 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.

  • Dissolve this compound: Weigh the desired amount of this compound powder and add it to the co-solvent mixture. Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Add Saline: Once a clear solution is obtained, add 45% sterile saline to the mixture. Continuing the 1 mL example, add 450 µL of saline.

  • Final Mixing: Vortex the solution again to ensure homogeneity. The final solution should be clear.

  • Sterile Filtration (Recommended): For intravenous or intraperitoneal injections, it is highly recommended to sterile-filter the final solution using a 0.22 µm syringe filter.

Data Summary for Protocol 1:

ComponentPercentage (%)Volume for 1 mLPurpose
DMSO10100 µLPrimary solvent
PEG30040400 µLCo-solvent and viscosity modifier
Tween-80550 µLSurfactant and solubilizing agent
Saline45450 µLVehicle and tonicity agent
This compound --Achievable Concentration: ≥ 2.5 mg/mL
Protocol 2: Oil-Based Vehicle

This protocol is an alternative for subcutaneous or intramuscular injections, utilizing corn oil as the vehicle. This formulation achieves a concentration of ≥ 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn Oil, sterile

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Initial Dissolution: In a sterile vial, dissolve the this compound powder in 10% of the final volume with DMSO. For example, for a final volume of 1 mL, use 100 µL of DMSO. Vortex thoroughly.

  • Addition of Corn Oil: Add 90% of the final volume of sterile corn oil to the DMSO solution. For a 1 mL final volume, add 900 µL of corn oil.

  • Final Mixing: Vortex the mixture vigorously until a clear and uniform solution is obtained.

Data Summary for Protocol 2:

ComponentPercentage (%)Volume for 1 mLPurpose
DMSO10100 µLPrimary solvent
Corn Oil90900 µLVehicle
This compound --Achievable Concentration: ≥ 2.5 mg/mL
Protocol 3: Polyethylene Glycol Vehicle

For subcutaneous injections, a simpler vehicle of polyethylene glycol (PEG) has been reported to dissolve this compound at a concentration of 6 mg/mL.

Materials:

  • This compound powder

  • Polyethylene glycol (e.g., PEG300 or PEG400), USP grade

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Dissolution: In a sterile vial, add the desired amount of this compound powder.

  • Add PEG: Add the appropriate volume of polyethylene glycol to achieve the target concentration of 6 mg/mL.

  • Mixing: Vortex the mixture until the this compound is completely dissolved.

Data Summary for Protocol 3:

ComponentVehicleAchievable ConcentrationReference
This compoundPolyethylene Glycol6 mg/mL

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps for preparing this compound injection solutions as described in the protocols.

G Workflow for Aqueous-Based Vehicle (Protocol 1) A 1. Prepare Co-Solvent Mixture (10% DMSO, 40% PEG300, 5% Tween-80) B 2. Add this compound Powder A->B C 3. Vortex to Dissolve (Optional: Heat/Sonicate) B->C D 4. Add 45% Saline C->D E 5. Final Vortex D->E F 6. Sterile Filtration (0.22 µm) E->F G Clear Solution for Injection (≥ 2.5 mg/mL) F->G

Caption: Workflow for Aqueous-Based Vehicle (Protocol 1).

G Workflow for Oil-Based Vehicle (Protocol 2) A 1. Dissolve this compound in 10% DMSO B 2. Add 90% Corn Oil A->B C 3. Vortex Vigorously B->C D Clear Solution for Injection (≥ 2.5 mg/mL) C->D

Caption: Workflow for Oil-Based Vehicle (Protocol 2).

This compound Signaling Pathway Context

This compound functions as a selective modulator of the glucocorticoid receptor (GR). The GR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and regulates gene expression. This can occur through transactivation (binding to glucocorticoid response elements - GREs) or transrepression (tethering to other transcription factors). Selective GR modulators like this compound are designed to preferentially engage one of these pathways, potentially separating therapeutic anti-inflammatory effects from metabolic side effects.

G Simplified Glucocorticoid Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Inactive GR Complex This compound->GR Binds ActiveGR Active GR-C108297 Complex GR->ActiveGR Conformational Change NuclearGR Translocated GR Complex ActiveGR->NuclearGR Translocation DNA DNA (GREs) NuclearGR->DNA Binds (Transactivation) TF Other Transcription Factors (e.g., NF-κB, AP-1) NuclearGR->TF Tethers (Transrepression) GeneTransactivation Gene Transactivation (Metabolic Effects) DNA->GeneTransactivation GeneTransrepression Gene Transrepression (Anti-inflammatory Effects) TF->GeneTransrepression

Caption: Simplified Glucocorticoid Receptor Signaling Pathway.

Safety Precautions and Best Practices

  • Always handle this compound powder and solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • For in vivo experiments, ensure that the final formulation is sterile and endotoxin-free.

  • Always prepare a vehicle-only control group in your experiments to account for any effects of the solvent system.

  • Due to the use of organic solvents, observe animals for any signs of irritation or adverse reactions at the injection site.

  • Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.

By following these detailed protocols and safety guidelines, researchers can confidently prepare this compound for injection, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for C108297 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a selective glucocorticoid receptor (GR) modulator with potential therapeutic applications in metabolic and inflammatory diseases.[1] Understanding the stability of this compound in solution is critical for the development of reliable in vitro assays, in vivo formulations, and ultimately, for ensuring its therapeutic efficacy and safety. These application notes provide a comprehensive overview of the known stability information for this compound, along with detailed protocols for researchers to conduct their own stability assessments.

Summary of Known Stability and Storage

Currently, detailed public data on the comprehensive stability of this compound in various solutions is limited. The available information primarily pertains to the storage of stock solutions and recommendations for the preparation of working solutions for immediate use.

ParameterConditionRecommended Storage/UseSource
Powder 4°C2 years[2]
-20°C3 years[2]
Stock Solution -80°CUp to 6 months[1]
-20°CUp to 1 month[1]
In Vivo Working Solution N/APrepare freshly on the day of use

Note: It is crucial to note that these are general guidelines. The actual stability of this compound in your specific experimental conditions should be empirically determined.

Experimental Protocols for Stability Assessment

To ensure the accuracy and reproducibility of research involving this compound, it is essential to perform stability studies under conditions that mimic experimental and storage scenarios. The following protocols outline a systematic approach to evaluating the stability of this compound in solution.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution in an appropriate organic solvent and its subsequent dilution to working concentrations in aqueous-based buffers relevant to in vitro and in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary to aid dissolution.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.

    • Important: For in vivo studies, it is recommended to keep the final concentration of DMSO below 2%.

    • Prepare working solutions fresh for each experiment.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. This involves subjecting the this compound solution to harsh conditions to accelerate its degradation.

Materials:

  • This compound working solution (e.g., in PBS with a low percentage of co-solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (e.g., 254 nm)

  • Incubator or water bath

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix equal volumes of this compound working solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of this compound working solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix equal volumes of this compound working solution and 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the this compound working solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the this compound working solution to UV light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to separate the parent this compound from any degradation products.

Protocol 3: Long-Term Stability Assessment

This protocol is designed to evaluate the stability of this compound in a specific solution under defined storage conditions over an extended period.

Materials:

  • This compound working solution in the desired buffer/formulation

  • Storage containers (e.g., amber vials)

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • HPLC system

Procedure:

  • Sample Preparation and Storage:

    • Prepare a batch of the this compound working solution.

    • Aliquot the solution into multiple storage containers.

    • Store the containers under the desired conditions (e.g., 4°C, 25°C, -20°C). Protect from light if the compound is found to be light-sensitive.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a set of samples from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining.

    • Visually inspect the samples for any signs of precipitation or color change.

Visualizing Experimental Workflows

To aid in the design and execution of these stability studies, the following diagrams illustrate the key steps in the experimental workflows.

G cluster_prep Solution Preparation start Start: this compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot Stock vortex->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock dilute Dilute to Working Solution aliquot->dilute

Caption: Workflow for this compound Stock and Working Solution Preparation.

G cluster_forced_degradation Forced Degradation Study cluster_conditions Stress Conditions start This compound Working Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photodegradation (UV Light) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for the Forced Degradation Study of this compound.

G cluster_long_term Long-Term Stability Assessment cluster_storage Storage Conditions prep Prepare Batch of This compound Working Solution aliquot Aliquot into Vials prep->aliquot temp1 4°C aliquot->temp1 temp2 25°C aliquot->temp2 temp3 -20°C aliquot->temp3 analysis Analyze at Time Points (e.g., 0, 1, 2, 4, 8, 12 weeks) temp1->analysis temp2->analysis temp3->analysis hplc HPLC Analysis analysis->hplc

Caption: Workflow for Long-Term Stability Assessment of this compound.

This compound Signaling Pathway Context

This compound acts as a selective modulator of the glucocorticoid receptor (GR). Understanding its mechanism of action is crucial for interpreting experimental results. The following diagram provides a simplified overview of the GR signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP Complex This compound->GR_complex binds GR Glucocorticoid Receptor (GR) (in cytoplasm) GR->GR_complex HSP Heat Shock Proteins (HSP) HSP->GR_complex GR_this compound GR-C108297 Complex GR_complex->GR_this compound conformational change Nucleus Nucleus GR_this compound->Nucleus translocates GRE Glucocorticoid Response Elements (GRE) Nucleus->GRE binds to Gene Target Gene Transcription (Modulation) GRE->Gene

Caption: Simplified Glucocorticoid Receptor Signaling Pathway Modulated by this compound.

References

Application Notes and Protocols for C108297 Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a selective glucocorticoid receptor (GR) modulator, demonstrating both agonist and antagonist activities in a tissue- and gene-specific manner.[1][2] It has shown potential in preclinical studies for its ability to attenuate obesity, reduce inflammation, and modulate the hypothalamic-pituitary-adrenal (HPA) axis without causing complete suppression.[1][3] These application notes provide detailed protocols for the preparation and subcutaneous administration of this compound in a research setting, along with a summary of its mechanism of action and dose-response data.

Physicochemical Properties and Storage

PropertyValue
Binding Affinity (Ki) 0.7 nM for Glucocorticoid Receptor[3]
Functional Ki 0.6 nM in GR reporter gene assay
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound acts as a selective modulator of the glucocorticoid receptor (GR). Unlike full agonists or antagonists, its activity is context-dependent. In certain brain regions, such as the paraventricular nucleus of the hypothalamus, it can act as an agonist, suppressing corticotropin-releasing hormone (CRH) expression. Conversely, in the hippocampus, it can act as an antagonist, blocking the effects of corticosterone on neurogenesis. This selectivity is believed to be due to its unique interaction with the GR and subsequent recruitment of downstream coregulators.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds GR_this compound Activated GR-C108297 Complex GR->GR_this compound Conformational Change HSP Heat Shock Proteins GR_HSP GR-HSP Complex GR_HSP->GR Dissociates from GR_HSP->HSP GRE Glucocorticoid Response Element (GRE) GR_this compound->GRE Binds to Coactivators Coactivators GR_this compound->Coactivators Recruits Corepressors Corepressors GR_this compound->Corepressors Recruits Gene_Transcription Gene Transcription (Agonist/Antagonist Effect) GRE->Gene_Transcription Modulates Coactivators->Gene_Transcription Corepressors->Gene_Transcription

Caption: this compound signaling pathway.

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

Materials:

  • This compound powder

  • Vehicle (choose one of the options below)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Vehicle Options:

  • Polyethylene Glycol (PEG) Formulation:

    • Polyethylene glycol (PEG) [As used in a dose-response study]

  • DMSO/PEG300/Tween-80/Saline Formulation:

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% sodium chloride)

  • DMSO/Corn Oil Formulation:

    • Dimethyl sulfoxide (DMSO)

    • Corn Oil

Protocol 1: Preparation in Polyethylene Glycol (as per preclinical studies)

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in polyethylene glycol to achieve the desired final concentration (e.g., 6 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.

  • Draw the solution into a sterile syringe for injection.

Protocol 2: Preparation in DMSO/PEG300/Tween-80/Saline

This protocol yields a clear solution of ≥ 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex until a clear solution is obtained.

Subcutaneous Injection Protocol in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol wipes

  • Animal restrainer (optional)

  • Sharps container

Procedure:

  • Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be done by scruffing the loose skin over the neck and shoulders.

  • Site Selection: The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff) or the flank.

  • Site Preparation: While not mandatory, the injection site can be wiped with a 70% alcohol wipe and allowed to dry.

  • Injection: a. Create a "tent" of skin at the injection site by gently lifting it. b. Insert the needle, bevel up, into the base of the skin tent at a shallow angle. c. Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site. d. If no blood is aspirated, slowly depress the plunger to inject the solution.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad if needed. Do not rub the area.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

  • Disposal: Dispose of the syringe and needle in a designated sharps container.

G prep Prepare this compound Solution restrain Restrain Mouse prep->restrain select_site Select Injection Site (Scruff/Flank) restrain->select_site prep_site Prepare Site (Optional Alcohol Wipe) select_site->prep_site tent_skin Tent Skin prep_site->tent_skin insert_needle Insert Needle (Bevel Up) tent_skin->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject No Blood withdraw Withdraw Needle aspirate->withdraw Blood Present inject->withdraw monitor Monitor Animal withdraw->monitor

Caption: Subcutaneous injection workflow.

Quantitative Data

Dose-Response Data in Mice

The following table summarizes the doses of this compound used in a preclinical study and their observed effects. The study involved once-daily subcutaneous injections for 10 consecutive days.

Dose (mg/kg)VehicleKey Findings
15Polyethylene GlycolPart of a dose-response study to determine the optimal dose.
30Polyethylene GlycolReduced corticosterone secretion at 30 and 60 minutes following restraint stress.
60Not specified in this study, but used in othersSignificantly decreased immobility in the forced swim test.
80Polyethylene GlycolPart of a dose-response study to determine the optimal dose.
Effects on Corticosterone Levels

Treatment with this compound has been shown to normalize baseline corticosterone levels in a mouse model of status epilepticus.

Treatment GroupEffect on Baseline Corticosterone
VehicleElevated levels post-status epilepticus
This compound (30 mg/kg)Normalized to control levels

Conclusion

This document provides a comprehensive guide for the subcutaneous administration of this compound in a research setting. Adherence to these protocols will ensure consistent and reproducible results in preclinical studies investigating the therapeutic potential of this selective glucocorticoid receptor modulator. Researchers should always follow institution-specific animal care and use guidelines.

References

Application Notes and Protocols: C108297 Dose-Response Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of dose-response studies of C108297 in mice, tailored for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies investigating the therapeutic potential of this selective glucocorticoid receptor (GR) modulator.

Introduction

This compound is a selective, non-steroidal modulator of the glucocorticoid receptor (GR) with a high binding affinity (Ki of 0.7-0.9 nM).[1][2] It has demonstrated potential in attenuating obesity, inflammation, and the pathological consequences of stress-related disorders.[1][2] this compound exhibits both GR agonist and antagonist properties, depending on the tissue and cellular context, which allows for a nuanced modulation of the hypothalamic-pituitary-adrenal (HPA) axis.[2] This document summarizes key findings from dose-response studies in mice and provides detailed protocols for replication and further investigation.

Quantitative Data Summary

The following tables summarize the quantitative data from various dose-response studies of this compound in mice.

Table 1: Effect of this compound on Corticosterone Levels in Response to Stress

Dose (mg/kg)Administration RouteMouse StrainStress ModelEffect on CorticosteroneReference
15SubcutaneousAdult MaleRestraint StressNo significant effect
30SubcutaneousAdult MaleRestraint StressReduced corticosterone secretion at 30 and 60 minutes post-stressor
80SubcutaneousAdult MaleRestraint StressNo significant effect compared to 30 mg/kg
30SubcutaneousMalePilocarpine-induced Status EpilepticusNormalized baseline corticosterone levels
60Not SpecifiedMale RatsForced Swim Test & Restraint StressPotently suppressed peak corticosterone responses

Table 2: Effect of this compound on Body Weight in Diet-Induced Obesity Model

Dose (mg/kg)Administration RouteMouse StrainDietDurationEffect on Body WeightReference
80 (once daily)Not SpecifiedMale C57BL/6JHigh-Fat, High-Sugar4 weeksSignificantly less weight gain compared to vehicle
40 (twice daily)Not SpecifiedMale C57BL/6JHigh-Fat, High-Sugar4 weeksSignificantly less weight gain compared to vehicle

Table 3: Effect of this compound on Pathological and Behavioral Readouts

Dose (mg/kg)Administration RouteMouse ModelEndpointOutcomeReference
30SubcutaneousPilocarpine-induced Status EpilepticusHilar ectopic granule cell densityDecreased density
30SubcutaneousPilocarpine-induced Status EpilepticusMicroglial proliferationReduced proliferation
60Not SpecifiedMale RatsForced Swim TestDecreased immobility

Experimental Protocols

Dose-Response Evaluation of this compound on HPA Axis Function

This protocol details the methodology to assess the effect of different doses of this compound on corticosterone levels in response to acute stress.

Materials:

  • This compound

  • Vehicle (e.g., Polyethylene glycol)

  • Adult male mice

  • Restraint stress device

  • Blood collection supplies (e.g., tail-nick method)

  • Corticosterone ELISA kit

Procedure:

  • Animal Acclimation: House adult male mice individually and allow them to acclimate to the laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to one of the following treatment groups (n=6-8 per group):

    • Vehicle control

    • 15 mg/kg this compound

    • 30 mg/kg this compound

    • 80 mg/kg this compound

  • Drug Preparation and Administration: Dissolve this compound in the chosen vehicle at the desired concentrations. Administer the assigned treatment via subcutaneous injection once daily for 10 consecutive days.

  • Restraint Stress: On the fifth day of treatment, two hours after the daily injection, subject the mice to restraint stress for 30 minutes.

  • Blood Sampling: Collect tail blood samples at 0, 30, 60, and 120 minutes following the onset of the restraint stress.

  • Corticosterone Measurement: Process the blood samples to obtain plasma and measure corticosterone concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Analyze the corticosterone levels over time and calculate the area under the curve (AUC) to determine the overall corticosterone response.

Evaluation of this compound in a Model of Status Epilepticus

This protocol outlines the procedure to investigate the therapeutic effects of this compound in a pilocarpine-induced status epilepticus (SE) mouse model.

Materials:

  • This compound

  • Vehicle

  • Pilocarpine

  • Adult male mice

  • EEG monitoring system (optional)

  • Histology supplies (for brain tissue analysis)

Procedure:

  • Induction of Status Epilepticus: Induce status epilepticus in adult male mice using a single injection of pilocarpine. Monitor the mice for seizure activity.

  • Treatment Initiation: Begin treatment with this compound (30 mg/kg) or vehicle one day after the induction of SE.

  • Daily Administration: Administer the treatment once daily for 10 consecutive days.

  • HPA Axis Assessment: On day five of treatment, assess baseline and stress-induced corticosterone secretion as described in Protocol 3.1.

  • Endpoint Analysis: After the 10-day treatment period, euthanize the mice and collect brain tissue for histological analysis.

  • Histological Quantification: Quantify key pathological markers such as ectopic hippocampal granule cell density, microglial density, and astrocyte density.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on the HPA Axis

HPA_Axis_Modulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal_Gland Adrenal Gland Pituitary->Adrenal_Gland ACTH (+) Corticosterone Corticosterone Adrenal_Gland->Corticosterone Release GR Glucocorticoid Receptor (GR) Corticosterone->GR Binds to GR->Hypothalamus Negative Feedback (-) This compound This compound This compound->GR Modulates

Caption: this compound modulates the HPA axis by interacting with the GR.

Experimental Workflow for Dose-Response Study

Dose_Response_Workflow Start Start: Animal Acclimation Grouping Random Group Assignment (Vehicle, 15, 30, 80 mg/kg) Start->Grouping Treatment Daily Subcutaneous Injection (10 days) Grouping->Treatment Stress_Test Restraint Stress (Day 5, 2h post-injection) Treatment->Stress_Test Blood_Collection Serial Blood Sampling (0, 30, 60, 120 min) Stress_Test->Blood_Collection Analysis Corticosterone Measurement (ELISA) Blood_Collection->Analysis Data_Analysis Data Analysis (AUC) Analysis->Data_Analysis End End: Evaluate Dose-Response Data_Analysis->End

Caption: Workflow for a this compound dose-response study in mice.

Logical Relationship of this compound's Therapeutic Effects

Therapeutic_Effects This compound This compound (30 mg/kg) GR_Modulation Glucocorticoid Receptor Modulation This compound->GR_Modulation HPA_Normalization HPA Axis Normalization GR_Modulation->HPA_Normalization Neuroinflammation Reduced Neuroinflammation GR_Modulation->Neuroinflammation Brain_Pathology Decreased Brain Pathology HPA_Normalization->Brain_Pathology Neuroinflammation->Brain_Pathology Behavioral_Improvement Behavioral Improvement Brain_Pathology->Behavioral_Improvement

Caption: this compound's therapeutic effects are mediated through GR modulation.

References

Application Notes and Protocols for C108297 in Neurogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C108297 is a selective glucocorticoid receptor (GR) modulator with demonstrated efficacy in preclinical models of neurogenesis. Unlike non-selective GR antagonists, this compound exhibits a mixed agonist/antagonist profile that is dependent on the cellular context, allowing for targeted engagement of GR signaling pathways. These characteristics make it a valuable tool for investigating the role of glucocorticoid signaling in adult neurogenesis and for the development of novel therapeutics for stress-related and neurodegenerative disorders.

These application notes provide an overview of the experimental use of this compound in promoting neurogenesis, particularly in counteracting the suppressive effects of glucocorticoids. Detailed protocols for in vivo studies, including dose-response determination and assessment of neurogenesis markers, are presented.

Data Presentation

Table 1: In Vivo Dosing of this compound for Neurogenesis and Related Assays
ParameterValueSpeciesPurposeReference
Optimal Dose 30 mg/kgMouseReduce stress-induced corticosterone secretion
Dose Range Tested 15, 30, 80 mg/kgMouseDose-response testing for HPA axis function
Administration Route Subcutaneous (s.c.) injectionMouseSystemic delivery
Vehicle Polyethylene glycolMouseSolubilization of this compound
Treatment Duration 10 consecutive daysMouseAssess impact on status epilepticus-induced pathology
Treatment Duration 4 daysMouseReversal of corticosterone-induced suppression of neurogenesis
Table 2: Effects of this compound on Neurogenesis and Neuropathology
ModelTreatmentKey FindingsReference
Corticosterone-induced neurogenesis suppression50 mg/kg this compound for 4 days during 3-week corticosterone treatmentIncreased number of BrdU-positive and DCX-positive cells, reversing the corticosterone effect.
Status Epilepticus (SE)30 mg/kg this compound daily for 10 days post-SEAttenuated SE-induced corticosterone hypersecretion; Decreased density of hilar ectopic granule cells; Reduced microglial proliferation.
Wobbler Mouse Model (ALS)This compound for 4 daysRestored the number of DCX+ neuroblasts; Diminished astrogliosis; Shifted microglia from an activated to a quiescent form.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound to Modulate Neurogenesis in a Stress Model

This protocol describes the use of this compound to counteract the effects of chronic corticosterone administration, a common method to model stress-induced suppression of neurogenesis.

Materials:

  • This compound

  • Corticosterone

  • Vehicle (e.g., polyethylene glycol for this compound, sesame oil for corticosterone)

  • Adult male mice (e.g., C57BL/6)

  • Syringes and needles for subcutaneous injection

  • 5-Bromo-2'-deoxyuridine (BrdU) for cell proliferation labeling

  • Saline

Procedure:

  • Animal Acclimation: Acclimate adult male mice to the housing conditions for at least one week prior to the experiment.

  • Chronic Corticosterone Administration:

    • Prepare a solution of corticosterone in sesame oil.

    • Administer corticosterone daily via subcutaneous injection at a dose known to suppress neurogenesis (e.g., 40 mg/kg) for 3 weeks. A control group should receive vehicle injections.

  • This compound Treatment:

    • Dissolve this compound in polyethylene glycol.

    • During the last 4 days of the 3-week corticosterone treatment, co-administer this compound daily via subcutaneous injection at a dose of 30-50 mg/kg.

  • BrdU Labeling:

    • To label proliferating cells, administer BrdU (e.g., 50 mg/kg, i.p.) daily for the duration of the this compound treatment.

  • Tissue Collection and Preparation:

    • 24 hours after the final treatment, perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

    • Extract the brains and post-fix in 4% PFA overnight.

    • Cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on brain sections for markers of neurogenesis such as BrdU (for newly divided cells) and Doublecortin (DCX) for immature neurons.

    • Standard protocols for antigen retrieval and antibody incubation should be followed.

  • Quantification and Analysis:

    • Use stereological methods to quantify the number of BrdU-positive and DCX-positive cells in the dentate gyrus of the hippocampus.

    • Compare the cell counts between the different treatment groups (Vehicle, Corticosterone only, Corticosterone + this compound).

Protocol 2: Assessment of Neurogenesis and Glial Activity

This protocol outlines the immunohistochemical analysis of brain tissue to assess changes in neurogenesis, astrogliosis, and microglial activation.

Materials:

  • Prepared brain sections (from Protocol 1 or other in vivo studies)

  • Primary antibodies: anti-BrdU, anti-DCX, anti-GFAP (for astrocytes), anti-Iba1 (for microglia)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Antigen Retrieval: For BrdU staining, pre-treat sections with HCl to denature DNA. For other antigens, heat-induced epitope retrieval may be necessary.

  • Blocking: Block non-specific antibody binding with a solution containing normal serum and a detergent like Triton X-100.

  • Primary Antibody Incubation: Incubate sections with the primary antibodies (e.g., rabbit anti-DCX, mouse anti-BrdU, chicken anti-GFAP, goat anti-Iba1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Counterstain with DAPI to visualize cell nuclei. Mount the sections on slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images of the dentate gyrus using a fluorescence or confocal microscope.

    • Quantify the number of DCX-positive and BrdU-positive cells.

    • Assess the morphology and intensity of GFAP and Iba1 staining to determine the extent of astrogliosis and microglial activation.

Mandatory Visualizations

G cluster_0 Stress / High Glucocorticoids cluster_1 Cellular Response Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Activates Downstream Downstream Signaling (e.g., Notch, TGF-β, Hedgehog) GR->Downstream Regulates This compound This compound This compound->GR Modulates (Antagonizes in Hippocampus) Neurogenesis Neurogenesis This compound->Neurogenesis Promotes (by blocking suppression) Downstream->Neurogenesis Suppresses

Caption: this compound signaling in neurogenesis.

G start Start: Animal Model (e.g., Chronic Stress) treatment Treatment Administration - Vehicle Control - Stressor (e.g., Corticosterone) - Stressor + this compound start->treatment labeling Cell Proliferation Labeling (e.g., BrdU Injection) treatment->labeling tissue_proc Tissue Processing (Perfusion, Fixation, Sectioning) labeling->tissue_proc ihc Immunohistochemistry (DCX, BrdU, GFAP, Iba1) tissue_proc->ihc analysis Microscopy & Quantification (Stereology, Image Analysis) ihc->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Experimental workflow for this compound neurogenesis assay.

C108297: Application Notes and Protocols for Chronic Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a selective glucocorticoid receptor (GR) modulator with demonstrated efficacy in preclinical models of stress, neuroinflammation, and obesity. Its unique profile as a modulator, exhibiting both antagonistic and partial agonistic activities depending on the tissue and context, makes it a compound of interest for chronic disease models. These application notes provide a summary of available data on this compound treatment duration in preclinical chronic studies and offer detailed protocols for its administration. It is important to note that publicly available data on this compound is currently limited to studies with a maximum duration of two weeks. Researchers planning longer-term chronic studies should consider these notes as a starting point and incorporate rigorous safety and tolerability monitoring.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving this compound administration for durations of up to two weeks.

Table 1: Effects of this compound on Hypothalamic-Pituitary-Adrenal (HPA) Axis and Body Weight in Adolescent Rats

DurationDoseAnimal ModelKey FindingsReference
2 weeks30 mg/kg/day (s.c.)Adolescent male and female rats undergoing chronic variable stressMales: Decreased body weight gain in both control and stressed rats from day 7. Reduced baseline plasma corticosterone levels. Females: Prevented stress-induced sensitization of the HPA axis. Reduced body weight gain in both control and stressed females from day 10.

Table 2: Effects of this compound on Corticosterone Levels and Neurogenesis in Adult Mice

DurationDoseAnimal ModelKey FindingsReference
10 days30 mg/kg/day (s.c.)Adult male mice after pilocarpine-induced status epilepticusNormalized baseline corticosterone hypersecretion. Attenuated stress-induced corticosterone release. Reduced microglial proliferation and the number of ectopic granule cells in the hippocampus.
4 days50 mg/kg/dayAdult rats with chronic corticosterone exposureAntagonized the suppressive effect of corticosterone on the number of BrdU-positive (newborn) cells in the dentate gyrus.

Experimental Protocols

The following are detailed protocols for the administration of this compound in rodent models based on published literature.

Protocol 1: Subcutaneous Administration of this compound in Mice for up to 10 Days

Objective: To evaluate the effects of this compound on neurological and endocrine parameters in a mouse model.

Materials:

  • This compound powder

  • Vehicle: Polyethylene glycol (PEG)

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Analytical balance

  • Vortex mixer

  • Animal scale

Procedure:

  • Compound Preparation:

    • On the day of injection, prepare the dosing solution by dissolving this compound powder in polyethylene glycol to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the concentration would be 7.5 mg/mL).

    • Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before each administration to calculate the precise injection volume.

    • Administer this compound or vehicle via subcutaneous (s.c.) injection once daily.

    • Vary the injection site on the back to avoid irritation.

  • Monitoring:

    • Monitor animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.

    • For HPA axis assessment, blood samples can be collected via tail-nick at baseline and at specified time points after the final dose to measure corticosterone levels.

Protocol 2: Subcutaneous Administration of this compound in Adolescent Rats for 2 Weeks

Objective: To assess the long-term effects of this compound on HPA axis function and metabolism in an adolescent stress model.

Materials:

  • This compound powder

  • Vehicle: A common vehicle for subcutaneous injection of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Note: The specific vehicle for the 2-week rat study was not detailed in the reference, so a standard formulation is suggested here.

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Analytical balance

  • Vortex mixer and sonicator

  • Animal scale

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Sequentially add PEG300, Tween-80, and saline while vortexing to create a clear solution. Sonication may be used

Application Notes and Protocols for Measuring C108297 Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a selective glucocorticoid receptor (GR) modulator demonstrating a nuanced profile of both agonist and antagonist activities contingent on the specific tissue and cellular context. As a modulator of the glucocorticoid receptor, a ligand-dependent transcription factor, this compound exerts its effects by influencing the expression of a wide array of target genes. These application notes provide a comprehensive overview of the methodologies to measure the effects of this compound on gene expression, present available quantitative data, and offer detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound functions by binding to the glucocorticoid receptor, which is ubiquitously expressed throughout the body. Upon binding, the this compound-GR complex translocates to the nucleus, where it can directly bind to glucocorticoid response elements (GREs) on the DNA or interact with other transcription factors to either activate or repress gene transcription. This modulation of gene expression underlies its therapeutic potential in various conditions, including those related to stress, inflammation, and metabolic regulation.

Glucocorticoid Receptor Signaling Pathway

GR_Signaling_Pathway This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization TF Other Transcription Factors (e.g., NF-κB, AP-1) GR_active->TF Tethering (Transrepression) cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation GRE GRE GR_dimer->GRE Binds (Transactivation) Target_Gene Target Gene GRE->Target_Gene Activation TF->Target_Gene Repression mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Data Presentation: this compound Effects on Gene Expression

Table 1: In Vivo Effects of this compound on Gene Expression in the Brain

GeneBrain RegionExperimental ModelThis compound EffectMethod of DetectionReference
Corticotropin-releasing hormone (CRH)Paraventricular Nucleus (PVN)Stress modelsDown-regulation (Agonist-like)In situ hybridization
c-FosVarious (e.g., PVN, Amygdala)Stress and Epilepsy modelsAltered expression patternImmunohistochemistry
Dopamine D1A receptor (Drd1a)HippocampusCorticosterone treatmentReversal of corticosterone-induced decreaseNot specified
Brain-derived neurotrophic factor (BDNF)HippocampusCorticosterone treatmentDown-regulationNot specified

Table 2: Quantitative Changes in Cellular Density and Hormone Levels with this compound Treatment

ParameterTissue/SampleExperimental ModelThis compound EffectQuantitative ChangeReference
Ectopic Granule Cell DensityHippocampusPilocarpine-induced status epilepticusDecreaseSignificant reduction compared to vehicle
Microglial ProliferationHippocampusPilocarpine-induced status epilepticusDecreaseSignificant reduction compared to vehicle
Baseline CorticosteronePlasmaPilocarpine-induced status epilepticusNormalizationAttenuated hypersecretion
Stress-induced CorticosteronePlasmaRestraint stressReductionLowered corticosterone response

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound on gene expression in both in vitro and in vivo models.

In Vitro Cell Culture and Treatment Protocol

This protocol is designed for treating cultured cells with this compound to analyze subsequent changes in gene expression.

1. Cell Culture and Seeding:

  • Culture cells of interest (e.g., neuronal cell lines, primary neurons, or peripheral blood mononuclear cells) in appropriate media and conditions.

  • Seed cells in multi-well plates at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).

3. RNA Isolation and Quality Control:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Thermo Fisher Scientific).

  • Isolate total RNA according to the manufacturer's protocol.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)

1. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Use a consistent amount of RNA for each sample to ensure accurate comparisons.

2. qPCR Reaction Setup:

  • Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), DNA polymerase, dNTPs, and forward and reverse primers for the target gene(s) and a stable reference gene (e.g., GAPDH, ACTB).

  • Add the diluted cDNA to the master mix in a qPCR plate.

  • Run the qPCR reaction in a real-time PCR detection system.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

  • Calculate the relative change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.

Experimental Workflow for In Vitro Gene Expression Analysis

In_Vitro_Workflow start Start: Cultured Cells treatment Treat with this compound and Vehicle Control start->treatment incubation Incubate for Desired Time treatment->incubation rna_isolation Isolate Total RNA incubation->rna_isolation qc RNA Quantification and Quality Control rna_isolation->qc cdna_synthesis cDNA Synthesis (Reverse Transcription) qc->cdna_synthesis qpcr RT-qPCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end End: Relative Gene Expression Levels data_analysis->end

Caption: In Vitro Gene Expression Analysis Workflow.

In Vivo Animal Studies Protocol

This protocol outlines a general procedure for administering this compound to animal models to assess its effects on gene expression in specific tissues.

1. Animal Model and Acclimatization:

  • Select an appropriate animal model (e.g., mice or rats) based on the research question.

  • Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.

2. This compound Administration:

  • This compound can be administered through various routes, including oral gavage, intraperitoneal injection, or subcutaneous injection.

  • Prepare the this compound formulation in a suitable vehicle (e.g., a solution of ethanol, Solutol, and saline).

  • Administer the specified dose of this compound or vehicle to the respective groups of animals daily for the duration of the study (e.g., 10 days).

3. Tissue Collection:

  • At the end of the treatment period, euthanize the animals using an approved method.

  • Promptly dissect the tissues of interest (e.g., hypothalamus, hippocampus, liver).

  • Immediately freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.

4. RNA Isolation and Gene Expression Analysis:

  • Homogenize the frozen tissues and isolate total RNA using a suitable kit.

  • Proceed with RNA quality control, cDNA synthesis, and RT-qPCR analysis as described in the in vitro protocol.

Experimental Workflow for In Vivo Gene Expression Analysis

Application Notes and Protocols for C108297 in Brain Tissue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Compound: C108297 (also known as BIA-102474) Target: Fatty Acid Amide Hydrolase (FAAH) Audience: Researchers, scientists, and drug development professionals.

Application Notes

This compound is a potent, long-acting, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of fatty acid amides (FAAs) such as the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the levels of AEA and other bioactive FAAs in the brain, thereby enhancing endocannabinoid signaling. This makes this compound a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, anxiety, and neurodegenerative diseases.

The primary application of this compound in brain tissue analysis is to study the functional consequences of FAAH inhibition. Researchers can use this compound to explore the therapeutic potential of FAAH inhibitors and to elucidate the downstream effects of enhanced endocannabinoid tone. Key research applications include:

  • Target Engagement and Occupancy Studies: To determine the extent to which this compound binds to and inhibits FAAH in the brain.

  • Neurochemical Profiling: To measure the changes in the levels of anandamide and other FAAs in different brain regions following this compound administration.

  • Pharmacodynamic (PD) Biomarker Analysis: To assess the downstream effects of FAAH inhibition on signaling pathways and gene expression.

  • Neuroprotection and Neuroinflammation Studies: To investigate the potential of this compound to mitigate neuronal damage and reduce inflammatory responses in models of neurological disorders.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for designing and interpreting experiments involving this compound.

ParameterValueSpeciesNotes
IC50 for FAAH 4.9 nMHumanIn vitro determination of the half-maximal inhibitory concentration.
Ki 1.2 nMHumanIn vitro determination of the enzyme-inhibitor binding affinity.
FAAH Occupancy in Brain >90% at 0.5 mg/kgRatIn vivo measurement of target engagement in the brain.
Anandamide Elevation in Brain ~10-fold increaseRatIn vivo measurement of the primary pharmacodynamic effect.

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the effects of this compound on brain tissue.

FAAH Activity Assay in Brain Homogenates

This protocol describes how to measure FAAH activity in brain tissue homogenates to evaluate the inhibitory effect of this compound.

Materials:

  • Brain tissue (e.g., cortex, hippocampus)

  • This compound

  • FAAH assay buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH substrate (e.g., anandamide-[ethanolamine-1-3H])

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Tissue Homogenization: Homogenize brain tissue in ice-cold FAAH assay buffer to a final concentration of 10% (w/v).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation: Pre-incubate the brain homogenate with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Enzyme Reaction: Initiate the reaction by adding the FAAH substrate to a final concentration of 1 µM.

  • Reaction Termination: After 15 minutes of incubation at 37°C, terminate the reaction by adding 2 volumes of ice-cold chloroform/methanol (1:1 v/v).

  • Phase Separation: Vortex the samples and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Quantification: Collect the aqueous phase, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for FAAH Protein Levels

This protocol is for quantifying FAAH protein levels in brain tissue following treatment with this compound.

Materials:

  • Brain tissue

  • RIPA buffer with protease inhibitors

  • Primary antibody against FAAH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels

  • PVDF membrane

  • Western blotting apparatus

Procedure:

  • Protein Extraction: Homogenize brain tissue in RIPA buffer and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-FAAH antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Immunohistochemistry (IHC) for FAAH Localization

This protocol describes the visualization of FAAH protein in brain sections.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibody against FAAH

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using the appropriate buffer.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-FAAH antibody overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Incubate with the streptavidin-HRP complex.

  • Visualization: Develop the signal with the DAB substrate, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Imaging: Examine the sections under a microscope to assess the localization and expression of FAAH.

Visualizations

The following diagrams illustrate the signaling pathway of FAAH and a typical experimental workflow for studying this compound in brain tissue.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane AEA_out Anandamide (AEA) (Extracellular) AEA_in Anandamide (AEA) (Intracellular) AEA_out->AEA_in Transport FAAH FAAH AEA_in->FAAH Hydrolysis CB1R CB1 Receptor AEA_in->CB1R Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound (BIA-102474) This compound->FAAH Inhibition Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->Downstream

Caption: FAAH signaling pathway and the inhibitory action of this compound.

Application Notes and Protocols for C108297: A Selective Glucocorticoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297, also known as CORT-108297, is a non-steroidal, selective glucocorticoid receptor (GR) modulator with a high binding affinity for the GR (Kᵢ of 0.45-0.9 nM). It exhibits both agonist and antagonist activity depending on the cellular context and the presence of specific nuclear receptor co-regulators. This selective modulation allows for the potential separation of the therapeutic anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects. This compound has been investigated for its potential in treating stress-related psychiatric disorders, obesity, and inflammation.

These application notes provide essential safety and handling guidelines, experimental protocols, and a detailed overview of the signaling pathway of this compound to support its use in research and drug development.

Chemical and Physical Properties

PropertyValueReference
Chemical Name (4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[5,4-g]isoquinolineN/A
Molecular Formula C₂₆H₂₅F₄N₃O₃SN/A
Molecular Weight 535.56 g/mol N/A
CAS Number 1018679-79-2N/A
Appearance White to off-white solid
Purity ≥98%N/A

Safety and Handling Guidelines

For research use only. Not for medicinal, household, or other use.

1. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Inspect gloves prior to use.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Body Protection: Wear suitable protective clothing, such as a lab coat. For larger spills or when handling bulk quantities, wear fire/flame resistant and impervious clothing.

  • Respiratory Protection: Handle in a well-ventilated place. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge steam.

  • Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices.

3. Storage:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

4. First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Flush eyes with water as a precaution.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

5. Disposal:

  • Dispose of in a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

  • Do not discharge to sewer systems.

Experimental Protocols

In Vitro Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

Methodology:

  • Use a competitive binding assay with a radiolabeled glucocorticoid, such as [³H]-dexamethasone.

  • Incubate purified recombinant human GR with increasing concentrations of this compound and a fixed concentration of [³H]-dexamethasone.

  • After incubation, separate the bound from unbound radioligand using a method such as filtration through a glass fiber filter.

  • Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀).

  • Determine the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vivo Assessment of this compound Efficacy in a Mouse Model of Stress

Objective: To evaluate the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.

Methodology:

  • Animals: Use adult male mice (e.g., C57BL/6). House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare this compound for injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at ≥ 2.5 mg/mL. Another option is 10% DMSO and 90% corn oil.

  • Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses used in previous studies range from 15 to 80 mg/kg.

  • Stress Paradigm: A common stressor is the forced swim test. Place mice in a cylinder of water (25°C) for a set period (e.g., 6

Troubleshooting & Optimization

Technical Support Center: C108297

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C108297.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective glucocorticoid receptor (GR) modulator. It binds to the GR with high affinity (Ki of 0.7 nM) and can act as both an agonist and an antagonist depending on the context.[1] Its primary mechanism of action involves modulating GR signaling, which plays a key role in inflammation and the hypothalamic-pituitary-adrenal (HPA) axis.[2][3]

Q2: What are the common research applications of this compound?

A2: this compound is utilized in research to investigate conditions associated with GR signaling and HPA axis dysregulation. Studies have explored its potential in attenuating obesity, reducing inflammation, and mitigating the pathological consequences of events like status epilepticus.[1][2] It has been shown to reduce corticosterone hypersecretion.

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain the stability of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide: Dissolving this compound

Problem: My this compound is not dissolving properly and is precipitating out of solution.

This is a common issue that can arise from several factors, including solvent choice, concentration, and handling technique. Below are steps to troubleshoot and resolve dissolution problems.

Solution 1: Verify Solvent and Concentration

Ensure you are using an appropriate solvent and not exceeding the solubility limits of this compound.

  • Initial Stock Solution: Dimethyl sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution. This compound is soluble in DMSO at 100 mg/mL.

    • Tip: Using newly opened, anhydrous DMSO is recommended as hygroscopic (water-absorbing) DMSO can significantly impact solubility.

Solution 2: Employ Mechanical Assistance

If the compound is slow to dissolve, mechanical methods can aid the process.

  • Sonication: Use an ultrasonic bath to break up particles and enhance dissolution.

  • Vortexing: Vigorous mixing can help disperse the compound.

  • Heating: Gentle warming of the solution can increase solubility. Be cautious and ensure the temperature will not degrade the compound.

Solution 3: Prepare Co-Solvent Formulations for In Vivo Use

For in vivo experiments, a multi-component solvent system is often necessary to maintain solubility upon injection. Direct dilution of a DMSO stock into aqueous solutions will likely cause precipitation.

  • Recommended Formulations: Two protocols have been successfully used to prepare this compound for in vivo administration. These involve creating a clear stock solution first and then sequentially adding co-solvents.

Quantitative Solubility Data

Solvent/VehicleSolubility
Dimethyl Sulfoxide (DMSO)100 mg/mL (180.61 mM)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (4.52 mM)
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (4.52 mM)

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL DMSO Stock Solution

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 25 mg/mL.

  • Vortex and/or sonicate the solution until the compound is completely dissolved and the solution is clear.

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Protocol 2: Preparation of an In Vivo Formulation with PEG300, Tween-80, and Saline

This protocol yields a working solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Begin with a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to the solution and mix to achieve the final volume of 1 mL.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.

Protocol 3: Preparation of an In Vivo Formulation with Corn Oil

This protocol yields a working solution with a final solvent composition of 10% DMSO and 90% Corn Oil.

  • Begin with a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, start with 900 µL of corn oil in a sterile tube.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.

  • Mix thoroughly until a clear and uniform solution is achieved.

  • This formulation is also recommended to be prepared fresh on the day of use.

Visualizations

Signaling Pathway Diagram

C108297_HPA_Axis_Modulation Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH AdrenalCortex Adrenal Cortex Pituitary->AdrenalCortex + ACTH Glucocorticoids Glucocorticoids (e.g., Corticosterone) AdrenalCortex->Glucocorticoids releases Glucocorticoids->Hypothalamus - (Negative Feedback) Glucocorticoids->Pituitary - (Negative Feedback) GR Glucocorticoid Receptor (GR) Glucocorticoids->GR binds to BiologicalEffects Biological Effects (e.g., Anti-inflammatory) GR->BiologicalEffects This compound This compound This compound->GR modulates

Caption: Modulation of the HPA axis by this compound via the Glucocorticoid Receptor.

Experimental Workflow Diagram

Dissolution_Workflow Start Start: this compound Powder Weigh Weigh this compound Start->Weigh AddDMSO Add Anhydrous DMSO Weigh->AddDMSO Mix Vortex / Sonicate AddDMSO->Mix Precipitation Precipitation? Mix->Precipitation StockSolution Stock Solution (e.g., 25 mg/mL in DMSO) InVivoPrep Prepare In Vivo Solution StockSolution->InVivoPrep Precipitation->StockSolution No Troubleshoot Troubleshoot: - Check DMSO quality - Gentle heat - Further sonication Precipitation->Troubleshoot Yes Troubleshoot->Mix ProtocolA Protocol A: Add PEG300, then Stock, Tween-80, Saline InVivoPrep->ProtocolA ProtocolB Protocol B: Add Stock to Corn Oil InVivoPrep->ProtocolB FinalSolution Final Working Solution ProtocolA->FinalSolution ProtocolB->FinalSolution

Caption: Workflow for dissolving this compound and preparing solutions.

References

C108297 variable experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for C108297, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a selective glucocorticoid receptor (GR) modulator. This compound is known for its complex pharmacology, exhibiting both agonist and antagonist activities depending on the cellular context and target gene. This can lead to variable experimental outcomes. This document aims to help users identify and resolve common issues.

Troubleshooting Guide: Variable Experimental Results

Question 1: Why am I observing inconsistent efficacy (agonist vs. antagonist activity) of this compound across different experiments?

Answer: The dual activity of this compound is a primary source of variability. Its function as an agonist or antagonist depends on several factors:

  • Cell/Tissue Type: The expression levels of specific glucocorticoid receptor (GR) co-regulators, such as splice variants of SRC-1, can determine the compound's effect. For example, this compound can act as an antagonist for GR-mediated effects on hippocampal neurogenesis while acting as an agonist in suppressing hypothalamic CRH expression.

  • Gene Promoter Context: The effect of this compound is dependent on the specific gene being regulated. It may activate transcription of one gene while repressing another.

  • Presence of Endogenous Ligands: The observed effect can change based on the concentration of endogenous glucocorticoids (like corticosterone) in your model system.

Troubleshooting Steps:

  • Characterize Your Model: If using cell lines, profile the expression of key GR co-regulators.

  • Control for Endogenous Hormones: In in-vivo studies, be aware of the animal's stress levels and circadian rhythm, which affect corticosterone levels. Consider using adrenalectomized animals for certain mechanistic studies. In cell culture, use charcoal-stripped serum to remove endogenous steroids.

  • Be Specific with Endpoints: Clearly define and measure specific downstream markers of GR agonism and antagonism relevant to your hypothesis.

Question 2: My in-vivo results with this compound are not reproducible. What are common pitfalls?

Answer: In-vivo studies introduce multiple variables that can affect the activity of this compound.

  • Pharmacokinetics & Formulation: The compound's absorption, distribution, metabolism, and excretion (ADME) profile can influence its effective concentration at the target tissue. The vehicle used for administration can also impact bioavailability.

  • Dosing & Timing: The dose and the timing of administration relative to a biological challenge (e.g., stressor, injury) are critical. For example, in studies of status epilepticus, treatment beginning 24 hours post-insult did not prevent mossy cell loss, a window during which these cells have already died.

  • Animal-Specific Factors: The sex, age, and strain of the animal can lead to different outcomes. Sex-specific effects of this compound on stress responses have been documented.

  • Metabolic Effects: this compound can reduce body weight gain, which may be a confounding factor in studies where metabolism is a key parameter.

Troubleshooting Steps:

  • Standardize Formulation: Ensure the compound is fully dissolved. A common vehicle is polyethylene glycol. Prepare fresh formulations regularly.

  • Optimize Dosing Regimen: Conduct a dose-response study to find the optimal concentration for your specific model and endpoint. Carefully consider the timing of administration based on the pathophysiology of your model.

  • Control Animal Variables: Report and control for the sex, age, and strain of your animals. House animals under controlled conditions to minimize stress.

  • Monitor Body Weight: Track animal body weight throughout the experiment to account for potential metabolic effects of the compound.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for this compound? A: this compound is a selective glucocorticoid receptor (GR) modulator (SGRM). It binds to GR with high affinity and induces a unique receptor conformation. This altered conformation leads to differential recruitment of transcriptional co-regulators, allowing this compound to function as an agonist for some genes and an antagonist for others.

Q: How should I store and handle this compound? A: this compound is a solid, white to off-white powder. For long-term storage, keep the powder at -20°C for up to 3 years. Once dissolved in a solvent, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q: In what solvents is this compound soluble? A: Solubility information should be obtained from the supplier's technical data sheet. For in-vivo use, it has

Optimizing C108297 dosage for specific outcomes

Author: BenchChem Technical Support Team. Date: November 2025

C108297 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for specific experimental outcomes. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases, making this compound a valuable tool for research in these areas.

MEK_Inhibition_Pathway cluster_upstream Upstream Activators cluster_core_pathway Core MAPK Pathway cluster_downstream Downstream Effects Ras Ras-GTP Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse This compound This compound This compound->MEK Inhibits

Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.

Q2: How should this compound be stored and reconstituted?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For reconstitution, we recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, further dilute the DMSO stock solution in a complete culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the desired outcome. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, a concentration range of 1 nM to 10 µM is suggested. Please refer to the table below for IC50 values in common cancer cell lines.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay
A375Melanoma (BRAF V600E)5.5Cell Viability (72h)
HT-29Colorectal Cancer (BRAF V600E)8.2Cell Viability (72h)
HCT116Colorectal Cancer (KRAS G13D)15.7Cell Viability (72h)
HeLaCervical Cancer150.3Cell Viability (72h)
MCF-7Breast Cancer> 10,000Cell Viability (72h)

Table 2: Recommended Starting Doses for In Vivo Studies

Animal ModelRoute of AdministrationRecommended Starting DoseDosing Frequency
Mouse (Xenograft)Oral Gavage10 mg/kgOnce daily (QD)
Mouse (Xenograft)Intraperitoneal (IP) Injection5 mg/kgOnce daily (QD)
Rat (Pharmacokinetic study)Oral Gavage5 mg/kgSingle dose

Troubleshooting Guide

Q4: I am not observing the expected decrease in cell viability. What could be the issue?

A4: There are several potential reasons for a lack of efficacy. Consider the following:

  • Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to MEK inhibition. For example, cell lines without mutations in the MAPK pathway (like MCF-7) may be less sensitive. Verify the mutational status of your cell line and consider using a positive control cell line (e.g., A375).

  • Compound Degradation: Ensure the compound has been stored correctly and that the stock solution is not expired. Avoid repeated freeze-thaw cycles.

  • Incorrect Dosage: Perform a dose-response experiment to determine the optimal concentration for your cell line. The required concentration may be higher than initially anticipated.

  • Assay Duration: The duration of the experiment may be insufficient to observe a significant effect on cell viability. Consider extending the incubation time to 96 hours.

Troubleshooting_Workflow Start Start: No expected decrease in cell viability CheckCellLine Is the cell line known to be sensitive to MEK inhibitors? Start->CheckCellLine CheckCompound Was the compound stored and prepared correctly? CheckCellLine->CheckCompound Yes UsePositiveControl Action: Use a positive control cell line (e.g., A375) CheckCellLine->UsePositiveControl No CheckDose Have you performed a dose-response curve? CheckCompound->CheckDose Yes PrepareFresh Action: Prepare fresh stock solution from new vial CheckCompound->PrepareFresh No CheckDuration Is the assay duration sufficient (e.g., 72-96h)? CheckDose->CheckDuration Yes PerformDoseResponse Action: Perform dose-response (e.g., 1 nM to 10 µM) CheckDose->PerformDoseResponse No ExtendDuration Action: Extend incubation time to 96 hours CheckDuration->ExtendDuration No Consult Result: If issues persist, contact technical support. CheckDuration->Consult Yes ConsiderAlternative Result: Cell line is likely resistant. Consider alternative models. UsePositiveControl->ConsiderAlternative PrepareFresh->CheckDose PerformDoseResponse->CheckDuration ExtendDuration->Consult

Caption: A decision tree for troubleshooting lack of efficacy in cell viability assays.

Q5: I am observing significant toxicity in my in vivo model at the recommended starting dose. What should I do?

A5: The recommended doses are starting points and may need to be adjusted based on the specific animal model, strain, and overall health status. If you observe signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur), we recommend the following:

  • Dose Reduction: Reduce the dose by 25-50% and monitor the animals closely.

  • Alternative Dosing Schedule: Switch from a once-daily (QD) to an intermittent dosing schedule (e.g., every other day or 5 days on, 2 days off).

  • Change Formulation: Ensure the vehicle used for administration is well-tolerated. If using a suspension, ensure it is homogenous to avoid inconsistent dosing.

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

This protocol describes a method to determine the IC50 of this compound in a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.

C108297 Technical Support Center: Toxicity & Adverse Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential toxicity and adverse effects of the selective glucocorticoid receptor (GR) modulator, C108297, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator. It exhibits a high affinity for the GR with a Ki of approximately 0.7-0.9 nM. Its selectivity is notable, with an almost 1000-fold lower affinity for progesterone, estrogen, androgen, and mineralocorticoid receptors. The primary mechanism of this compound involves modulating GR signaling. Depending on the cellular context and the presence of specific co-regulator proteins, it can act as both a GR antagonist and a partial agonist. This modulation can lead to transrepression of pro-inflammatory genes and influence the hypothalamic-pituitary-adrenal (HPA) axis.

Q2: What are the potential therapeutic applications of this compound observed in animal models?

A2: Preclinical studies in animal models suggest a range of potential therapeutic uses for this compound, including:

  • Neuroprotection: It has been shown to reduce brain pathology, such as microglial proliferation, following status epilepticus.

  • Stress and Depression: this compound can normalize baseline corticosterone levels and reduce depressive-like behaviors in stress models.

  • Anti-inflammatory Effects: It demonstrates anti-inflammatory effects in the hippocampus in models of neurodegenerative diseases.

  • Metabolic Regulation: Some studies suggest it may attenuate obesity by reducing caloric intake and increasing fat metabolism.

Q3: What are the most commonly observed adverse effects of this compound in animal models?

A3: The most frequently reported adverse effect is a reduction in body weight gain or absolute body weight in both male and female animals. This effect can persist for weeks even after treatment has stopped. Other observed effects are generally related to its mechanism of action on the HPA axis, such as reduced baseline corticosterone levels.

Q4: Is there any formal toxicological data available for this compound, such as an LD50 or NOAEL?

A4: Based on publicly available scientific literature, specific quantitative toxicity data such as the LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) for this compound have not been reported. The safety profile is primarily inferred from adverse effects noted during efficacy studies in various animal models.

**

Technical Support Center: C108297 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C108297 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective glucocorticoid receptor (GR) modulator.[1] It exhibits both GR agonist and antagonist properties, depending on the specific tissue and context.[2][3][4] For instance, it can act as an antagonist to block the effects of corticosterone in the amygdala, while acting as an agonist to suppress CRH mRNA expression in the paraventricular nucleus.[2] This selective modulation makes it a valuable tool for investigating the role of glucocorticoid signaling in various physiological and pathological processes, including obesity, inflammation, and neurological disorders.

Q2: How should I prepare this compound for in vivo administration?

This compound is a solid, white to off-white powder. Due to its hydrophobic nature, it requires a specific vehicle for in vivo delivery. The following table summarizes recommended formulations. It is crucial to prepare these formulations fresh daily and visually inspect for any precipitation before administration.

Formulation ComponentProtocol 1 (for s.c. or i.p. injection)Protocol 2 (for s.c. or i.p. injection)
Solvent 1 10% DMSO10% DMSO
Solvent 2 40% PEG30090% Corn Oil
Solvent 3 5% Tween-80-
Solvent 4 45% Saline-
Achievable Solubility ≥ 2.5 mg/mL (4.52 mM)≥ 2.5 mg/mL (4.52 mM)

Q3: What is a typical dosage for this compound in in vivo studies?

The optimal dose of this compound will depend on the specific animal model and research question. However, studies have reported using doses in the range of 15 to 80 mg/kg administered once daily. For example, a dose of 30 mg/kg has been shown to be effective in normalizing baseline corticosterone levels in a mouse model of status epilepticus. A dose-response study is recommended to determine the most effective dose for your specific application.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Precipitation of this compound during formulation preparation.
  • Potential Cause: The solubility of this compound in the vehicle is exceeded.

  • Solution:

    • Ensure the solvents are added in the correct order as specified in the protocol.

    • Gentle heating and/or sonication can be used to aid dissolution.

    • Prepare the formulation fresh before each use.

    • If precipitation persists, consider preparing a nanosuspension to improve stability.

Issue 2: Lower-than-expected in vivo efficacy.
  • Potential Cause 1: Poor Formulation Quality.

    • Solution: Visually inspect the formulation for any signs of precipitation or phase separation before each administration. Ensure accurate measurement and mixing of all components.

  • Potential Cause 2: Suboptimal Dosing or Administration.

    • Solution: Conduct a dose-response study to determine the optimal dose for your model. Ensure proper administration technique (e.g., correct injection site and volume).

  • Potential Cause 3: Rapid Metabolism and Clearance.

    • Solution: If rapid metabolism is suspected, consider more frequent administration or a different route of delivery. Pharmacokinetic studies can help determine the compound's half-life in your model.

Issue 3: Observed Toxicity or Adverse Events.
  • Potential Cause 1: Vehicle Toxicity.

    • Solution: Administer a vehicle-only control group to assess any potential toxicity from the formulation components. The concentration of DMSO should be kept to a minimum to avoid toxicity.

  • Potential Cause 2: Off-Target Effects.

    • Solution: While this compound is a selective GR modulator, off-target effects are always a possibility. Consider reducing the dose or using a different formulation. Biodistribution studies can help determine if the compound is accumulating in non-target tissues.

Experimental Protocols

General Protocol for In Vivo Administration (Intraperitoneal Injection)

  • Animal Handling: Acclimatize animals to the experimental conditions before the start of the study.

  • Formulation Preparation: Prepare the this compound formulation fresh daily according to one of the protocols listed in the data table. Ensure the final solution is clear and free of precipitation.

  • Dosing:

    • Weigh each animal to determine the correct dosing volume.

    • Gently restrain the animal.

    • Administer the calculated dose of the this compound formulation via intraperitoneal injection using an appropriate needle size.

  • Post-Administration Monitoring:

    • Regularly monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

    • Collect tissue or blood samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

Visualizations

G cluster_formulation Formulation cluster_administration Administration cluster_monitoring Monitoring & Analysis weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex/Sonicate add_saline->vortex weigh_animal Weigh Animal vortex->weigh_animal calc_dose Calculate Dose weigh_animal->calc_dose ip_inject IP Injection calc_dose->ip_inject monitor_toxicity Monitor for Toxicity ip_inject->monitor_toxicity collect_samples Collect Samples monitor_toxicity->collect_samples pk_pd_analysis PK/PD Analysis collect_samples->pk_pd_analysis

Caption: Experimental workflow for in vivo delivery of this compound.

G start Issue with In Vivo Delivery precip Precipitation? start->precip low_eff Low Efficacy? precip->low_eff No sol_precip Troubleshoot Formulation: - Check solvent order - Heat/Sonicate - Prepare fresh precip->sol_precip Yes toxicity Toxicity? low_eff->toxicity No sol_low_eff Troubleshoot Efficacy: - Check formulation quality - Optimize dose - Consider PK low_eff->sol_low_eff Yes sol_toxicity Troubleshoot Toxicity: - Vehicle control - Reduce dose - Biodistribution studies toxicity->sol_toxicity Yes

Caption: Troubleshooting decision tree for this compound in vivo delivery.

G This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Agonist Agonist Effects GR->Agonist Antagonist Antagonist Effects GR->Antagonist PVN Paraventricular Nucleus Agonist->PVN Amygdala Amygdala Antagonist->Amygdala CRH_suppress Suppress CRH mRNA PVN->CRH_suppress CORT_block Block Corticosterone Effects Amygdala->CORT_block

Caption: Simplified signaling pathway of this compound as a GR modulator.

References

Interpreting dual agonist/antagonist effects of C108297

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for interpreting the dual agonist and antagonist effects of the selective glucocorticoid receptor (GR) modulator, C108297.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective glucocorticoid receptor (GR) modulator (SGRM). It is a high-affinity ligand for the GR, but unlike full agonists (like dexamethasone) or full antagonists (like mifepristone/RU486), it exhibits a mixed profile of both agonistic and antagonistic activities. This dual nature is tissue- and gene-specific, allowing for a more targeted modulation of GR signaling pathways.

Q2: What is the primary mechanism of action for this compound's dual effects?

A2: The dual agonist/antagonist profile of this compound stems from the unique conformation it induces in the glucocorticoid receptor upon binding. This altered conformation changes the receptor's interaction with downstream nuclear receptor coregulators. For instance, its activity can be influenced by the local expression of different splice variants of coregulators like the steroid receptor coactivator-1 (SRC-1). This differential recruitment of coactivators and corepressors to the GR-C108297 complex is what allows it to activate certain GR-responsive genes (agonism) while repressing others (antagonism).

Q3: What are the binding characteristics of this compound?

A3: this compound is a high-affinity and highly selective ligand for the GR. It has a sub-nanomolar affinity for the human GR and shows over 1000-fold lower affinity for other steroid receptors like the progesterone, estrogen, androgen, and mineralocorticoid receptors, making it highly specific.

Data Presentation

Table 1: Binding and Functional Affinity of this compound

ParameterValueReceptorReference
Binding Affinity (Ki)0.7 nMGlucocorticoid Receptor (GR)
Binding Affinity (Ki)0.9 nMGlucocorticoid Receptor (GR)
Functional Activity (Ki)0.6 nMGR Reporter Gene Assay
Functional Activity< 10 nMLuciferase Reporter Gene Assay
Affinity for other receptors>10 µMProgesterone, Mineralocorticoid, Androgen

Table 2: Summary of this compound's Context-Dependent Agonist and Antagonist Effects

Effect TypeActivityBrain Region / ContextObserved EffectReference
Agonist NeuroendocrineHypothalamus (PVN)Suppresses CRH mRNA expression.
BehaviorHippocampusEnhances memory consolidation, similar to corticosterone.
HPA AxisSystemicReduces stress-induced corticosterone secretion.
Anti-inflammatoryHippocampusExhibits anti-inflammatory properties.
Antagonist NeurogenesisHippocampusBlocks corticosterone-induced reduction in neurogenesis.
NeuroendocrineAmygdala (CeA)Lacks agonistic effect on CRH expression, unlike full agonists.
MetabolismPeripheralAttenuates diet-induced obesity and body weight gain.
HPA AxisSystemicDoes not cause HPA axis disinhibition, unlike full antagonists.

Technical Support Center: C108297 and Corticosterone Regulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of C108297 on baseline corticosterone levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective glucocorticoid receptor (GR) modulator. It has a high affinity for the GR with a Ki of 0.7 nM. This compound can act as both a GR antagonist and a partial agonist, depending on the context and the specific physiological process being examined. This selective modulation allows it to potentially separate beneficial from unwanted effects of GR activation.

Q2: What is the expected effect of this compound on baseline corticosterone levels?

A2: In several studies, this compound has been shown to normalize or reduce elevated baseline corticosterone levels, particularly in models of stress or disease. For instance, it effectively normalized baseline corticosterone hypersecretion in mice following status epilepticus. In other models, it has demonstrated a main effect of reducing plasma corticosterone levels. However, in some contexts, it has been reported to have no effect on basal circulating levels of ACTH and corticosterone, with its modulatory role being more evident during periods of HPA axis stimulation.

Q3: Can this compound influence stress-induced corticosterone secretion?

A3: Yes, this compound has been shown to potently suppress peak corticosterone responses to stressors like the forced swim test and restraint stress. It can attenuate corticosterone hypersecretion following status epilepticus. However, it may not fully normalize corticosterone levels following stress in all experimental conditions.

Q4: Does this compound affect the hypothalamic-pituitary-adrenal (HPA) axis?

A4: Yes, this compound modulates the HPA axis. It has been shown to prevent HPA axis sensitization following chronic variable stress in female rodents. The compound does not appear to cause disinhibition of the HPA axis, which can be a concern with complete GR antagonists. Its effects on corticosterone levels are thought to occur at least in part through the regulation of adrenal gland reactivity, as it has been observed to have no significant effect on ACTH levels in some studies.

Troubleshooting Guide

Issue: No significant change observed in baseline corticosterone levels after this compound administration.

  • Possible Cause 1: Inappropriate Dosage. The dose of this compound is critical for observing an effect. Doses in rodent studies have typically ranged from 15 mg/kg to 80 mg/kg.

    • Troubleshooting Step: Review the literature for effective dose ranges in your specific

How to control for C108297 vehicle effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of C108297, with a specific focus on controlling for potential vehicle effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective glucocorticoid receptor (GR) modulator. It exhibits high-affinity binding to the GR and can act as both an agonist and an antagonist depending on the tissue and gene context. Its primary mechanism of action involves modulating the transcriptional activity of the GR, thereby influencing various physiological processes, including stress responses, inflammation, and metabolism.

Q2: Why is a vehicle control essential when working with this compound?

A2: A vehicle control group is a critical component of any experiment involving a test compound that is not readily soluble in a simple aqueous solution. The vehicle, or the solvent system used to dissolve and administer this compound, can have its own biological effects. A vehicle control group receives the same vehicle solution without this compound, allowing researchers to distinguish the effects of the compound from any confounding effects of the vehicle itself.

Q3: What are common vehicles used for this compound formulation?

A3: Due to its low aqueous solubility, this compound often requires a vehicle containing organic solvents and/or surfactants. Commonly used vehicles for in vivo studies include combinations of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween-80, and saline, or a mixture of DMSO and corn oil. The specific formulation depends on the required concentration and the route of administration.

Q4: What are the potential side effects of the vehicles themselves?

A4: The components of the vehicle can have independent physiological effects. For instance, DMSO can cause local irritation and, at high concentrations, may have neurotoxic effects. Polyethylene Glycols (PEGs) can influence gastrointestinal motility and, at higher doses, may affect kidney and liver function. It is crucial to be aware of these potential effects and to use the lowest effective concentration of the vehicle components.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in the this compound-treated group.

  • Possible Cause: The observed effects may be partially or wholly due to the vehicle.

  • Troubleshooting Steps:

    • Verify Vehicle Control Data: Carefully analyze the data from your vehicle control group. Do these animals show any significant changes compared to a naive or saline-treated control group?

    • Dose-Response of Vehicle: If you suspect a vehicle effect, consider running a pilot study with different concentrations of the vehicle alone to determine a no-observable-effect level (NOEL).

    • Alternative Vehicle Formulation: If the vehicle shows significant effects, explore alternative formulations. For this compound, if using a multi-component vehicle, you might try a simpler formulation like DMSO in corn oil.

Issue 2: High variability within the experimental groups.

  • Possible Cause: Inconsistent vehicle preparation or administration.

  • Troubleshooting Steps:

    • Standardize Vehicle Preparation: Ensure the vehicle is prepared consistently for every experiment. If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing.

    • Consistent Administration Technique: The route and speed of administration should be consistent across all animals. For injections, ensure the needle gauge and injection site are the same.

    • Animal Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions and handling to minimize stress-induced variability.

Issue 3: Signs of toxicity in treated animals (e.g., weight loss, lethargy).

  • Possible Cause: Toxicity from either this compound or the vehicle.

  • Troubleshooting Steps:

    • Examine Vehicle Control Group: Observe the vehicle control group closely for any signs of toxicity. If they exhibit similar symptoms to the this compound-treated group, the vehicle is the likely culprit.

    • Reduce Vehicle Concentration: If vehicle toxicity is suspected, try to reduce the concentration of the organic solvents (e.g., DMSO) in the formulation.

    • Consult Literature: Review literature for reported toxicity of the specific vehicle components at the concentrations and route of administration you are using.

Quantitative Data on Common Vehicle Effects

The following table summarizes potential in vivo effects of commonly used vehicle components for this compound. This data is intended as a general guide; specific effects can vary based on concentration, route of administration, and animal model.

Vehicle ComponentPotential In Vivo EffectsSpeciesReference
Dimethyl Sulfoxide (DMSO) Motor impairment, neurotoxicity at high concentrations, changes in red blood cell counts.Mice, Rats
Polyethylene Glycol (PEG 400) Increased water consumption, changes in urinary concentration and pH, increased kidney weights, effects on gastrointestinal motility and liver function.Rats
Tween 80 (Polysorbate 80) Effects on gastrointestinal motility, liver function, and urinary function.Rats
Corn Oil Generally well-tolerated, but can have metabolic effects with chronic administration.Rodents

Detailed Experimental Protocol: Vehicle Control for In Vivo this compound Study

This protocol outlines a typical experimental design to control for vehicle effects in a study evaluating the efficacy of this compound in a rodent model.

1. Animal Model and Group Allocation:

  • Select the appropriate rodent strain and sex for your research question.

  • Randomly assign animals to the following groups (n=8-10 per group is a common starting point):

    • Group 1: Naive Control: No treatment.

    • Group 2: Vehicle Control: Administer the vehicle solution without this compound.

    • Group 3: this compound Treatment: Administer this compound dissolved in the vehicle.

2. Vehicle Preparation:

  • Example Vehicle (based on MedChemExpress): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Preparation Steps:

    • In a sterile container, add the required volume of DMSO.

    • Slowly add the PEG300 while stirring.

    • Add the Tween-80 and continue to stir

C108297 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the selective glucocorticoid receptor (GR) modulator, C108297. Our goal is to help improve experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective glucocorticoid receptor (GR) modulator. It functions by binding to the GR with high affinity, but its effect as either an agonist (activating the receptor) or an antagonist (blocking the receptor) can vary depending on the specific tissue and the presence of other molecules known as nuclear receptor coregulators. This selective modulation allows for more targeted effects compared to broad GR agonists or antagonists.

Q2: What are the known agonist versus antagonist effects of this compound?

This compound exhibits a mixed agonist and antagonist profile. For instance, it can act as an agonist in suppressing hypothalamic corticotropin-releasing hormone (CRH) expression, similar to corticosterone. Conversely, it demonstrates antagonist activity by blocking the effects of corticosterone on hippocampal neurogenesis. The specific action appears to be related to the differential expression of steroid receptor coactivators (SRCs) in different tissues.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be kept at -80°C for up to six months. For shorter periods of up to one month, storage at -20°C is acceptable. At room temperature in the continental US, it remains stable, though this may vary in other locations.

Q4: In what vehicle can this compound be dissolved for in vivo studies?

For subcutaneous injections in mice, this compound has been successfully dissolved in polyethylene glycol (PEG).

Troubleshooting Guides

Problem: High variability in baseline corticosterone levels in control animals.

  • Potential Cause 1: Environmental Stressors. Mice are highly sensitive to their environment. Inconsistent handling, noise, or light cycles can elevate corticosterone levels.

    • Solution: Ensure all animals are acclimated to the housing conditions for at least one week prior to the experiment. Handle all animals consistently and minimize environmental stressors.

  • Potential Cause 2: Circadian Rhythm Disruption. Corticosterone levels naturally fluctuate throughout the day.

    • Solution: Collect baseline blood samples at the same time each day, preferably in the morning when levels are typically at their peak, to ensure consistency.

Problem: Inconsistent or unexpected behavioral effects in response to this compound.

  • Potential Cause 1: Sex-Specific Effects. The effects of this compound on behavior can differ between males and females, particularly in studies involving chronic stress.

    • Solution: Analyze data for males and females separately. Ensure that experimental groups are balanced by sex if this is a variable of interest.

  • Potential Cause 2: Dose-Dependent Effects. The behavioral outcomes may be sensitive to the dosage of this compound administered.

    • Solution: Conduct a dose-response study to determine the optimal dose for the desired effect in your specific experimental model. Doses ranging from 15 mg/kg to 80 mg/kg have been tested in mice.

Problem: this compound treatment does not prevent status epilepticus-induced mossy cell loss.

  • Potential Cause: Timing of Administration. The therapeutic window for preventing certain types of neuronal death following status epilepticus (SE) can be very narrow.

    • Solution: this compound administration 24 hours after SE did not prevent mossy cell loss, as most of these cells have already died by this time. For neuroprotective effects targeting mossy cells, earlier

Unexpected C108297 pharmacological effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective glucocorticoid receptor (GR) modulator, C108297.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator. Its primary mechanism of action is to bind to the glucocorticoid receptor with high affinity, leading to modulation of GR signaling. A key feature of this compound is its ability to act as both a GR agonist and antagonist, depending on the specific tissue, gene, and physiological context. This selective activity profile distinguishes it from non-selective GR antagonists like RU486.

Q2: What are the known binding affinities of this compound?

A2: this compound exhibits high and selective affinity for the glucocorticoid receptor. The binding affinity (Ki) is approximately 0.7 nM to 0.9 nM. It has a significantly lower affinity (over 1000-fold less) for other steroid receptors such as the progesterone, estrogen, androgen, and mineralocorticoid receptors.

Q3: In which experimental models has this compound been used?

A3: this compound has been utilized in a variety of preclinical models to investigate its therapeutic potential. These include models of:

  • Obesity and Metabolism: It has been shown to reduce caloric intake, increase lipolysis and fat oxidation, and consequently attenuate diet-induced obesity.

  • Inflammation: this compound exhibits anti-inflammatory properties.

  • Neurological and Psychiatric Disorders: It has been studied in the context of status epilepticus, where it can reduce brain pathology. Additionally, it has been investigated in models of chronic stress, demonstrating effects on the hypothalamic-pituitary-adrenal (HPA) axis and depressive-like behaviors.

  • Learning and Memory: this compound has been shown to enhance memory consolidation in an inhibitory avoidance task.

Q4: How should this compound be stored?

A4: For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Agonist/Antagonist Effects The effect of this compound is context-dependent (tissue, gene expression, presence of other signaling molecules).Carefully review the literature for the expected effect in your specific model system. Consider that this compound can act as an agonist for some GR-mediated actions (e.g., suppression of hypothalamic CRH expression) and an antagonist for others (e.g., GR-mediated reduction in hippocampal neurogenesis).
Variability in Animal Body Weight This compound has been reported to reduce body weight gain.Monitor animal body weights closely throughout the experiment. Ensure that the observed weight changes are consistent with the expected pharmacological effects of the compound and not due to other confounding factors.
Inconsistent Effects on HPA Axis The effect of this compound on the HPA axis can be complex, sometimes leading to suppression of corticosterone secretion without complete disinhibition of the axis.Measure both ACTH and corticosterone levels to get a clearer picture of the HPA axis response. The timing of sample collection relative to this compound administration and stressor exposure is critical.
Lack of Effect in Neuronal Cultures The in vivo effects of this compound on neurogenesis and brain pathology may involve complex interactions with microglia and other cell types that are absent in a pure neuronal culture.Consider using co-culture systems or organotypic slice cultures to better recapitulate the in vivo environment. Microglia, in particular, express glucocorticoid receptors and may be direct targets of this compound.
Difficulty Dissolving the Compound While not explicitly stated in the provided search results,

Validation & Comparative

A Comparative Analysis of C108297 and Dexamethasone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of glucocorticoid receptor (GR) modulation, both the selective modulator C108297 and the established synthetic glucocorticoid dexamethasone represent key pharmacological tools for researchers in immunology, neuroscience, and metabolic disease. While both compounds interact with the glucocorticoid receptor, their distinct mechanisms of action and downstream effects warrant a detailed comparative analysis. This guide provides a comprehensive overview of this compound and dexamethasone, presenting their known characteristics, experimental protocols for their evaluation, and a discussion of their divergent signaling pathways.

Molecular Profile and Mechanism of Action

This compound is a nonsteroidal, selective glucocorticoid receptor modulator (SGRM) that exhibits both agonistic and antagonistic properties depending on the cellular and physiological context. It binds with high affinity to the GR and is noted for its ability to differentiate between various GR-mediated signaling pathways. In contrast, dexamethasone is a potent, synthetic corticosteroid that acts as a full GR agonist. Its anti-inflammatory and immunosuppressive effects are mediated through broad activation of GR signaling.

FeatureThis compoundDexamethasone
Compound Class Selective Glucocorticoid Receptor Modulator (SGRM)Synthetic Glucocorticoid (Full Agonist)
Binding Affinity (Ki) ~0.45-0.9 nM for GRHigh affinity for GR
Primary Mechanism Modulates GR activity, exhibiting both agonist and antagonist effectsFull agonist of the GR, leading to widespread gene transcription changes
Key Characteristics Tissue- and gene-specific effects, potential for reduced side effects compared to full agonistsPotent anti-inflammatory and immunosuppressive activity, well-characterized side effect profile

Signaling Pathways: A Divergent Approach to GR Modulation

The differential effects of this compound and dexamethasone can be attributed to their distinct engagement of the GR signaling cascade. Dexamethasone, as a full agonist, promotes the classic GR signaling pathway involving receptor homodimerization and subsequent transactivation or transrepression of target genes. This broad activity, while therapeutically beneficial for inflammation, is also associated with metabolic and endocrine side effects.

This compound, as an SGRM, is thought to induce a unique conformational change in the GR. This may lead to preferential recruitment of specific co-regulators and transcription factors, resulting in a more selective gene expression profile. For instance, this compound has been shown to antagonize some GR-mediated effects while agonizing others, a key feature of SGRMs.

C108297: A Potential Strategy for Overcoming Glucocorticoid Receptor-Mediated Therapy Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of C108297 in Models of Therapy Resistance

The emergence of resistance to therapeutic agents is a significant challenge in the treatment of various diseases, including cancers. The glucocorticoid receptor (GR) has been identified as a key player in mediating resistance to certain therapies. While GR antagonists like RU486 (mifepristone) have been investigated to counter this resistance, the potential for the development of resistance to these antagonists themselves necessitates the exploration of novel therapeutic strategies. This guide provides a comparative overview of the selective GR modulator this compound and its potential efficacy in the context of therapy-resistant models, particularly where GR-mediated resistance is a concern.

Understanding the Players: this compound and RU486

This compound and RU486 both target the glucocorticoid receptor, but their mechanisms of action and selectivity differ, which may have significant implications for their efficacy in resistant models.

  • RU486 (Mifepristone): A well-known steroidal compound that acts as a potent antagonist for both the glucocorticoid and progesterone receptors. Its antagonist activity is attributed to its ability to bind to the GR, which can prevent the receptor from initiating transcriptional enhancement of target genes. However, its lack of selectivity can lead to side effects related to its anti-progesterone activity.

  • This compound: A selective GR modulator that has shown promise in various preclinical models. Unlike RU486, this compound is designed to be more selective for the GR, potentially reducing off-target effects. Research suggests that this compound may have a different profile of interaction with the GR compared to traditional antagonists like RU486.

Glucocorticoid Receptor in Therapy Resistance

The glucocorticoid receptor is implicated in the development of resistance to chemotherapeutic agents like docetaxel in prostate cancer. Studies have shown that elevated GR expression can mediate chemotherapy resistance. Antagonizing the GR signaling pathway has been shown to resensitize docetaxel-resistant prostate cancer cells to treatment. This highlights the GR as a valid therapeutic target for overcoming drug resistance.

Comparative Efficacy and Potential of this compound in Resistant Models

While direct experimental data on the efficacy of this compound in RU486-resistant models is not yet available, a comparison of their mechanisms suggests that this compound could offer advantages in scenarios of GR-mediated therapy resistance.

FeatureRU486 (Mifepristone)This compoundPotential Implication in Resistance
Receptor Selectivity Antagonist for both Glucocorticoid and Progesterone ReceptorsSelective Glucocorticoid Receptor ModulatorHigher selectivity of this compound may lead to a better-tolerated safety profile, allowing for more effective dosing in resistant settings.
Mechanism of Action Competitive antagonist that can potentiate GR nuclear translocationModulates GR activity, showing a distinct interaction profile with the GR ligand-binding domain compared to RU486The unique modulatory action of this compound might be effective even when resistance mechanisms to a pure antagonist like RU486 have developed.
Effect on GR Translocation In some contexts, potentiates corticosterone-induced GR nuclear translocationData on specific effects on GR translocation in resistant models is needed.Differences in modulating GR trafficking could be a key factor in overcoming resistance.

Experimental Protocols

For researchers interested in investigating the efficacy of this compound in RU486-resistant models, the following experimental workflow can be adapted.

Development of RU486-Resistant Cell Lines
  • Cell Line Selection: Begin with a parental cell line known to be sensitive to RU486 and where GR signaling is relevant (e.g., specific cancer cell lines).

  • Dose Escalation: Culture the parental cells in the presence of a low concentration of RU486. Gradually increase the concentration of RU486 in a stepwise manner over several weeks or months.

  • Selection and Expansion: At each concentration, select the surviving cells and expand the population.

  • Confirmation of Resistance: Regularly assess the half-maximal inhibitory concentration (IC50) of RU486 in the cultured cells using cell viability assays (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.

Efficacy Testing of this compound in Resistant Cells
  • Cell Viability Assays: Treat the established RU486-resistant cell lines and the parental cell lines with increasing concentrations of this compound. Compare the IC50 values to determine the efficacy of this compound in overcoming resistance.

  • Clonogenic Assays: Assess the long-term proliferative potential of the resistant cells after treatment with this compound.

  • Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry to determine if this compound induces apoptosis in the resistant cells.

  • Mechanism of Action Studies:

    • Western Blotting: Analyze the expression levels of key proteins in the GR signaling pathway and apoptosis pathways (e.g., Bcl-2, Bcl-xL) following treatment with this compound.

    • Gene Expression Analysis: Use qPCR or RNA-seq to investigate changes in the expression of GR target genes.

Replicating Published Findings with C108297: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective glucocorticoid receptor (GR) modulator C108297 with alternative GR modulators, supported by experimental data from key publications. Detailed methodologies and signaling pathway diagrams are included to facilitate the replication and extension of these findings.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in models of neurological disorders and metabolic disease.

Table 1: Effects of this compound on Neurological Parameters Following Status Epilepticus

ParameterVehicle ControlThis compound (30 mg/kg)Percent Change with this compoundPublication
Baseline Corticosterone (ng/mL)~100~25↓ 75%Wulsin et al., 2021[1]
Hilar Ectopic Granule Cell Density (cells/mm²)~150~75↓ 50%Wulsin et al., 2021[1]
Iba1+ Microglial Density (cells/mm²)~400~250↓ 37.5%Wulsin et al., 2021[1]

Table 2: Comparative Effects of this compound and Mifepristone on Diet-Induced Obesity

ParameterVehicle ControlThis compoundMifepristone (RU486)Publication
Body Weight Gain (g)~12~6~8van den Heuvel et al., 2016
Fat Mass (g)~8~4~5.5van den Heuvel et al., 2016
Pro-inflammatory Macrophage Infiltration in Adipose TissueHighLowHighvan den Heuvel et al., 2016[2]
Food IntakeHighLowHighvan den Heuvel et al., 2016

Experimental Protocols

1. Animal Model of Status Epilepticus and this compound Treatment (Wulsin et al., 2021)

  • Animals: Adult male FVB mice (6-7 weeks old).

  • Induction of Status Epilepticus (SE): Pilocarpine-induced SE model.

  • This compound Administration: 30 mg/kg this compound dissolved in polyethylene glycol administered via subcutaneous injection once daily for 10 consecutive days, starting 24 hours after SE induction.[1]

  • Hormone Quantification: Blood samples were collected to measure baseline and stress-induced corticosterone levels.

  • Immunohistochemistry: Brain tissue was processed to quantify ectopic hippocampal granule cell density (Prox-1 staining), microglial density (Iba1 staining), and astrocyte density (GFAP staining).

  • Neuronal Network Function: Fos immunoreactivity was assessed to determine neuronal activation patterns following restraint stress.

2. Diet-Induced Obesity Model and this compound Treatment (van den Heuvel et al., 2016)

  • Animals: Ten-week-old male C57Bl/6J mice.

  • Diet: High-fat diet for 4 weeks.

  • Drug Administration: this compound or mifepristone was administered during the 4-week high-fat diet feeding period.

  • Metabolic Analysis: Body weight gain, fat mass, food and fructose intake were measured.

  • Adipose Tissue Analysis: Lipolysis in white adipose tissue (WAT), plasma free fatty acid levels, and fat cell size were determined.

  • Inflammation Assessment: Macrophage infiltration and pro-inflammatory cytokine expression in WAT were analyzed. In vitro, the effect of this compound on LPS-stimulated TNF-α secretion in RAW 264.7 macrophage cells was assessed.

Signaling Pathways and Experimental Workflows

The selective modulation of the glucocorticoid receptor by this compound is attributed to its ability to induce a unique conformational change in the receptor, leading to differential recruitment of co-regulators compared to full agonists (like dexamethasone) and antagonists (like RU486).

G cluster_ligand Ligands cluster_receptor Glucocorticoid Receptor (GR) cluster_coregulators Co-regulators cluster_effects Transcriptional Outcomes This compound This compound GR GR This compound->GR Selective Modulator Dexamethasone Dexamethasone Dexamethasone->GR Full Agonist RU486 RU486 RU486->GR Antagonist SRC-1 (Co-activator) SRC-1 (Co-activator) GR->SRC-1 (Co-activator) Strong Recruitment (Dexamethasone) GR->SRC-1 (Co-activator) Weak/No Recruitment (this compound) NCoR1 (Co-repressor) NCoR1 (Co-repressor) GR->NCoR1 (Co-repressor) Recruitment (RU486) Selective Modulation Selective Modulation GR->Selective Modulation Differential Recruitment (this compound) Gene Activation Gene Activation SRC-1 (Co-activator)->Gene Activation Gene Repression Gene Repression NCoR1 (Co-repressor)->Gene Repression

Caption: Differential GR co-regulator recruitment by various ligands.

The experimental workflow for investigating the effects of this compound in a preclinical model of epilepsy is outlined below.

G Start Start Induce SE Induce Status Epilepticus (Pilocarpine) Start->Induce SE Randomize Randomize Animals Induce SE->Randomize Treatment Daily Treatment (10 days) - Vehicle - this compound (30 mg/kg) Randomize->Treatment Behavioral Behavioral & Physiological Assessments Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Analysis Immunohistochemistry & Biochemical Analysis Tissue->Analysis Data Data Interpretation Analysis->Data End End Data->End

Caption: Experimental workflow for this compound in a status epilepticus model.

References

Benchmarking C108297: A Comparative Guide to Novel Glucocorticoid Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel glucocorticoid receptor (GR) modulator, C108297, against other innovative GR ligands. The objective is to furnish researchers with the necessary data and methodologies to evaluate the performance of this compound in the context of contemporary drug discovery efforts targeting the glucocorticoid signaling pathway. This document summarizes key performance indicators, details experimental protocols for benchmarking, and visualizes relevant biological pathways and workflows.

Introduction to Selective GR Modulators

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their clinical utility is often limited by a wide range of side effects. The development of selective glucocorticoid receptor modulators (SEGRMs) and agonists (SEGRAs) aims to dissociate the beneficial anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic effects (largely associated with transactivation).[1] this compound is a non-steroidal GR modulator that has demonstrated a promising profile of potent anti-inflammatory activity with a potential for an improved safety margin.[2] This guide will benchmark this compound against other notable non-steroidal SEGRMs, providing a framework for their comparative evaluation.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other selected novel GR ligands. It is important to note that the data are compiled from various sources and experimental conditions may differ. For a definitive comparison, these compounds should be evaluated head-to-head in standardized assays.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundBinding Affinity (Ki or IC50, nM)Receptor SourceNotes
This compound 0.9 (Ki) [2]Human GRHigh affinity and selectivity.
Mapracorat (ZK 245186/BOL-303242-X)Not explicitly found as KiHuman GRBinds selectively to human GR.[3]
ZK 216348Not explicitly found as KiHuman GRHigh affinity for GR.
Prednisolone2.4 x 10⁻⁸ M (EC50 for IL-8 inhibition)[4]Human THP-1 cellsReference steroidal glucocorticoid.
Dexamethasone0.38 (IC50 for IL-6 inhibition)Human Corneal Epithelial CellsPotent synthetic glucocorticoid used as a reference.

Table 2: In Vitro Functional Activity - Transrepression and Transactivation

CompoundTransrepression (IC50/EC50, nM)Transactivation (EC50, nM)Cell Line/AssayDissociation Profile
This compound Data not directly comparable in nMData not directly comparable in nMVariousExhibits both agonistic and antagonistic properties depending on the context.
Mapracorat (ZK 245186/BOL-303242-X)0.97 (IL-6 inhibition)Partial agonist activity reportedHuman Corneal Epithelial Cells (HCEpiC)Demonstrates separation of transrepression and transactivation.
ZK 21634889 (TNF-α inhibition), 52 (IL-12 inhibition)Less potent than prednisolone in TAT induction.Human PBMCs, Caco-2 cellsShows significant dissociation between transrepression and transactivation.
Prednisolone2.4 x 10⁻⁸ M (IL-8 inhibition)Strong transactivation activity.Human THP-1 cellsClassical steroidal glucocorticoid with both activities.
Dexamethasone0.38 (IL-6 inhibition)Potent transactivator.Human Corneal Epithelial Cells (HCEpiC)Standard potent glucocorticoid.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of GR ligands. Below are representative protocols for key in vitro and in vivo assays.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a test compound for the GR. A competitive binding assay using a radiolabeled GR ligand is a standard method.

  • Objective: To determine the inhibitory constant (Ki) of a test compound for the GR.

  • Materials:

    • Receptor Source: Human recombinant GR or cytosolic extracts from GR-expressing cells (e.g., A549 cells).

    • Radioligand: [³H]-Dexamethasone.

    • Test Compounds: this compound and other novel GR ligands.

    • Reference Compound: Dexamethasone.

    • Assay Buffer: e.g., Tris-HCl buffer with molybdate to stabilize the receptor.

    • Separation Method: Dextran-coated charcoal or filter-based separation.

    • Scintillation Counter.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • In a multi-well plate, incubate the GR preparation with a fixed concentration of [³H]-Dexamethasone and varying concentrations of the test or reference compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand using dextran-coated charcoal or a filter plate.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Transrepression Assay (NF-κB)

This assay measures the ability of a GR ligand to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

  • Objective: To determine the IC50 of a test compound for the transrepression of NF-κB-mediated gene expression.

  • Materials:

    • Cell Line: A human cell line that responds to inflammatory stimuli, such as HEK293 or A549 cells.

    • Reporter Plasmid: A plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).

    • Transfection Reagent.

    • Inflammatory Stimulus: e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β).

    • Test Compounds: this compound and other novel GR ligands.

    • Luminometer.

  • Procedure:

    • Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • After transfection, treat the cells with serial dilutions of the test compounds for a specified period.

    • Induce NF-κB activation by adding the inflammatory stimulus (e.g., TNF-α).

    • Incubate for a further period to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase and Renilla luciferase activities using a luminometer.

    • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

    • Plot the percentage of inhibition of NF-κB activity against the concentration of the test compound to determine the IC50 value.

In Vitro Transactivation Assay (GRE-mediated)

This assay measures the ability of a GR ligand to activate gene expression through glucocorticoid response elements (GREs).

  • Objective: To determine the EC50 of a test compound for the transactivation of GRE-mediated gene expression.

  • Materials:

    • Cell Line: A suitable cell line such as HeLa or A549 cells.

    • Reporter Plasmid: A plasmid containing a GRE sequence driving the expression of a reporter gene (e.g., luciferase).

    • Transfection Reagent.

    • Test Compounds: this compound and other novel GR ligands.

    • Luminometer.

  • Procedure:

    • Co-transfect the cells with the GRE reporter plasmid and a control plasmid.

    • After transfection, treat the cells with serial dilutions of the test compounds.

    • Incubate to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase and Renilla luciferase activities.

    • Normalize the GRE-driven luciferase activity to the control luciferase activity.

    • Plot the reporter gene activity against the concentration of the test compound to determine the EC50 value.

In Vivo Anti-inflammatory Activity Assay (Mouse Model)

This assay evaluates the in vivo efficacy of a GR ligand in a model of acute inflammation.

  • Objective: To assess the anti-inflammatory effect of a test compound in vivo.

  • Materials:

    • Animal Model: e.g., Male BALB/c mice.

    • Inflammatory Agent: e.g., Croton oil or carrageenan.

    • Test Compounds: this compound and other novel GR ligands, formulated for administration (e.g., oral gavage or topical application).

    • Measurement Tools: e.g., Calipers for measuring ear or paw swelling.

  • Procedure:

    • Administer the test compounds to the mice at various doses.

    • After a set pre-treatment time, induce inflammation. For example, by topical application of croton oil to the ear or injection of carrageenan into the paw.

    • Measure the inflammatory response (e.g., ear or paw thickness) at specified time points after the induction of inflammation.

    • Calculate the percentage of inhibition of inflammation for each treatment group compared to the vehicle control group.

    • Determine the ED50 (the dose that produces 50% of the maximal anti-inflammatory effect).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_HSP GR-HSP Complex GR_Ligand Liganded GR GR_HSP->GR_Ligand Conformational Change GR_Dimer GR Dimer GR_Ligand->GR_Dimer Dimerization GR_Monomer GR Monomer GR_Ligand->GR_Monomer Remains as Monomer Ligand This compound or Novel GR Ligand Ligand->GR_HSP Binding GRE GRE GR_Dimer->GRE Binds to NFkB_AP1 NF-κB / AP-1 GR_Monomer->NFkB_AP1 Interacts with Transactivation Transactivation (Metabolic Genes, Side Effects) GRE->Transactivation Leads to Transrepression Transrepression (Anti-inflammatory Genes) NFkB_AP1->Transrepression Leads to

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Benchmarking cluster_invivo In Vivo Validation Binding GR Binding Assay (Determine Ki) Transrepression Transrepression Assay (NF-κB, IC50) Binding->Transrepression Transactivation Transactivation Assay (GRE, EC50) Binding->Transactivation AntiInflammatory Anti-inflammatory Model (e.g., Mouse Ear Edema, ED50) Transrepression->AntiInflammatory Informs SideEffects Side Effect Model (e.g., Metabolic Changes) Transactivation->SideEffects Informs AntiInflammatory->SideEffects

Caption: Experimental Workflow for Benchmarking GR Ligands.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.